Aldose reductase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12ClN3O2S2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-[(6-methoxy-1,3-benzothiazol-2-yl)imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-24-12-6-7-13-14(9-12)25-17(20-13)22-18-21-16(23)15(26-18)8-10-2-4-11(19)5-3-10/h2-9H,1H3,(H,20,21,22,23)/b15-8- |
InChI Key |
VXOAIZOEANHDCR-NVNXTCNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Aldose reductase-IN-3" mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Zopolrestat, an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopolrestat is a potent, orally active inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2][3] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol in various tissues. This accumulation is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[4] Zopolrestat, by inhibiting aldose reductase, aims to prevent or mitigate these complications by blocking the conversion of glucose to sorbitol. This guide provides a detailed overview of the mechanism of action of Zopolrestat, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.
Core Mechanism of Action
The primary mechanism of action of Zopolrestat is the potent and specific inhibition of aldose reductase (EC 1.1.1.21).[1][2][3] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4] By inhibiting this enzyme, Zopolrestat directly prevents the accumulation of intracellular sorbitol. The downstream consequences of this inhibition are multifaceted and address several pathological processes associated with diabetic complications.
Signaling Pathways Modulated by Zopolrestat
The inhibition of aldose reductase by Zopolrestat initiates a cascade of effects on downstream signaling pathways, primarily by preventing the metabolic imbalances caused by excessive polyol pathway activity.
The Polyol Pathway and Glycolysis
Under hyperglycemic conditions, the increased activity of the polyol pathway leads to an elevated NADH/NAD+ ratio, which in turn inhibits the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[5][6] This inhibition slows down glycolysis and the subsequent entry of substrates into the tricarboxylic acid (TCA) cycle.[5][6] Zopolrestat treatment has been shown to correct this imbalance, thereby restoring normal glycolytic flux.[5][6]
Oxidative Stress Pathways
Increased aldose reductase activity contributes to oxidative stress through multiple mechanisms, including the depletion of NADPH, which is required for the regeneration of the antioxidant glutathione (B108866) (GSH). Furthermore, the accumulation of sorbitol and fructose can lead to the formation of advanced glycation end products (AGEs), which themselves promote oxidative stress.[7] Zopolrestat has been shown to counteract hyperglycemia-induced superoxide (B77818) formation.[7] By inhibiting aldose reductase, Zopolrestat helps to maintain cellular redox balance.
Quantitative Data
The potency of Zopolrestat as an aldose reductase inhibitor has been quantified in various studies. The following tables summarize key in vitro and in vivo data.
| Parameter | Value | Species/Enzyme Source | Reference |
| IC50 | 3.1 nM | Human Aldose Reductase | [1][2][3] |
| IC50 | 4.8 nM | Not Specified | [8] |
| Ki | 19.0 nM | Not Specified | [8] |
| Parameter | Dose (mg/kg) | Animal Model | Effect | Reference |
| ED50 | 3.6 | Diabetic Rat (acute) | Prevention of sorbitol accumulation in sciatic nerve | [3] |
| ED50 | 1.9 | Diabetic Rat (chronic) | Reversal of elevated sorbitol in sciatic nerve | [1][3] |
| ED50 | 17.6 | Diabetic Rat (chronic) | Reversal of elevated sorbitol in retina | [1][3] |
| ED50 | 18.4 | Diabetic Rat (chronic) | Reversal of elevated sorbitol in lens | [1][3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Zopolrestat's mechanism of action.
Biochemical Assay for Aldose Reductase Inhibition
Objective: To determine the IC50 value of Zopolrestat for aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Zopolrestat
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Zopolrestat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of Zopolrestat.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the rate of NADPH consumption.
-
Calculate the initial reaction rates for each Zopolrestat concentration.
-
Plot the percentage of inhibition versus the logarithm of the Zopolrestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Assessment of Downstream Signaling by Western Blotting
Objective: To assess the effect of Zopolrestat on protein expression in downstream signaling pathways.
Materials:
-
Cultured cells (e.g., retinal endothelial cells)
-
Cell culture medium (normal and high glucose)
-
Zopolrestat
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells in normal or high glucose medium with various concentrations of Zopolrestat or a vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate denatured protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands.[9]
Off-Target Effects and Other Considerations
While Zopolrestat is a potent aldose reductase inhibitor, some studies have investigated its off-target effects. Early clinical development suggested a potential for hepatotoxicity.[10] It has been proposed that off-target inhibition of aldehyde reductase could contribute to some of the side effects observed with first-generation aldose reductase inhibitors.[10][11] More recent research has also explored Zopolrestat as a potential inhibitor of human glyoxalase I, an enzyme implicated in anticancer research.[12]
Conclusion
Zopolrestat is a well-characterized and potent inhibitor of aldose reductase. Its primary mechanism of action involves the direct inhibition of the polyol pathway, leading to the prevention of sorbitol accumulation. This, in turn, modulates downstream signaling pathways related to glycolysis and oxidative stress, which are implicated in the pathogenesis of diabetic complications. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of diabetes and its complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 3. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. appliedtherapeutics.com [appliedtherapeutics.com]
- 12. researchgate.net [researchgate.net]
Aldose Reductase-IN-3: A Technical Overview of its Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aldose reductase-IN-3, a potent inhibitor of aldose reductase. This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes its role within relevant biological pathways.
Quantitative Inhibitory Data
This compound has been identified as a potent inhibitor of aldose reductase (AR). The following table summarizes the available quantitative data regarding its inhibitory concentration. While the compound is reported to be moderately selective for aldose reductase (often denoted as ALR2) over the homologous enzyme aldehyde reductase (ALR1), a specific IC50 value for ALR1 is not publicly available.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | Aldose Reductase (AR/ALR2) | 3.99[1][2] | Also referred to as Compound 5. |
| This compound | Aldehyde Reductase (ALR1) | Not Publicly Available | Described as "moderately selective". |
Experimental Protocols
The determination of the IC50 value for this compound is typically performed using a spectrophotometric in vitro enzyme inhibition assay. This method quantifies the enzymatic activity by monitoring the change in absorbance of a cofactor, NADPH.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as D-glyceraldehyde. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant human aldose reductase (ALR2)
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH, cofactor)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, for dissolving the compound)
-
A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control
-
UV-transparent 96-well plates or quartz cuvettes
-
A microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for testing.
-
Prepare the assay mixture containing sodium phosphate buffer, NADPH, and the aldose reductase enzyme.
-
-
Assay Execution (96-well plate format):
-
To each well, add the assay buffer.
-
Add the diluted this compound to the respective wells.
-
Include wells for a positive control (known inhibitor) and a vehicle control (DMSO only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for approximately 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the biological pathway in which aldose reductase is a key enzyme and a typical workflow for evaluating its inhibitors.
Caption: The Polyol Pathway initiated by Aldose Reductase.
Caption: Experimental workflow for IC50 determination.
Aldose reductase is not only a key enzyme in the polyol pathway, which is implicated in diabetic complications, but it is also involved in inflammatory signaling. Under conditions of oxidative stress, aldose reductase can reduce lipid aldehydes, leading to the activation of transcription factors such as NF-κB, which upregulates the expression of pro-inflammatory cytokines.
References
Unveiling Aldose Reductase-IN-3: A Technical Guide for Researchers
CAS Number: 1390616-76-8
This technical guide provides a comprehensive overview of Aldose reductase-IN-3, a potent and moderately selective inhibitor of aldose reductase (AR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the polyol pathway.
Core Compound Data
This compound has emerged as a molecule of interest for its potential to mitigate the pathological effects associated with elevated aldose reductase activity. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/Enzyme Source |
| IC50 | 3.99 μM | Not Specified |
Note: The available information describes the inhibitor as "moderately selective," but specific quantitative data on its selectivity against related enzymes such as aldehyde reductase (ALR1) is not currently available in the public domain.
The Role of Aldose Reductase in Pathology
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol in tissues that do not depend on insulin (B600854) for glucose uptake, such as the lens, peripheral nerves, and retina. The resulting osmotic stress and depletion of NADPH are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.
Furthermore, aldose reductase is involved in the reduction of lipid-derived aldehydes, which are generated during oxidative stress and can act as signaling molecules in inflammatory pathways. Inhibition of aldose reductase, therefore, presents a promising therapeutic strategy for not only diabetic complications but also for inflammatory conditions like sepsis.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized methodologies commonly employed for the evaluation of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in each well of the microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known aldose reductase inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Aldehyde Reductase (ALR1) Selectivity Assay
Objective: To assess the selectivity of the inhibitor for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1).
Principle: The assay is similar to the aldose reductase inhibition assay but utilizes recombinant human ALR1 and potentially a different substrate or optimal pH.
Procedure:
-
Follow the same procedure as the in vitro aldose reductase inhibition assay, but substitute recombinant human ALR1 for the aldose reductase enzyme.
-
Determine the IC50 of this compound against ALR1.
-
The selectivity index can be calculated as the ratio of the IC50 for ALR1 to the IC50 for aldose reductase (ALR2). A higher ratio indicates greater selectivity for aldose reductase.
Cell-Based Assay for Sorbitol Accumulation
Objective: To evaluate the ability of the inhibitor to reduce sorbitol accumulation in cells cultured under high glucose conditions.
Materials:
-
A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)
-
Cell culture medium with normal and high glucose concentrations
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (e.g., enzymatic assay coupled to a colorimetric or fluorometric readout)
Procedure:
-
Culture the cells in a normal glucose medium until they reach the desired confluency.
-
Expose the cells to a high glucose medium to induce sorbitol accumulation.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
After treatment, wash the cells and lyse them to release intracellular contents.
-
Measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.
-
Determine the effect of this compound on sorbitol accumulation compared to untreated control cells.
Signaling Pathways and Experimental Workflows
The inhibition of aldose reductase can impact multiple downstream signaling pathways, primarily by mitigating the effects of hyperglycemia and oxidative stress.
Caption: The Polyol Pathway and the inhibitory action of this compound.
A key pathway implicated in the inflammatory role of aldose reductase is the NF-κB signaling cascade. By reducing lipid aldehydes, aldose reductase can modulate the activation of this transcription factor, which is a central regulator of inflammation.
Caption: Aldose Reductase in NF-κB Signaling and its inhibition.
The following workflow illustrates a typical screening process for identifying and characterizing novel aldose reductase inhibitors.
Caption: A typical workflow for the discovery of aldose reductase inhibitors.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of the polyol pathway and aldose reductase in various pathological conditions. With a potent IC50 of 3.99 μM, it serves as a robust starting point for further studies.
Future research should focus on:
-
Determining the selectivity profile: Quantifying the inhibitory activity against ALR1 and other related aldo-keto reductases is crucial for understanding its potential for off-target effects.
-
Elucidating the mechanism of action: Investigating the specific effects of this compound on downstream signaling pathways, such as the NF-κB pathway, in relevant cellular models.
-
In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of this compound in animal models of diabetes and inflammatory diseases.
-
Structural studies: Co-crystallization of this compound with aldose reductase could provide insights into its binding mode and facilitate the design of more potent and selective inhibitors.
The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapeutics for a range of unmet medical needs.
Aldose Reductase-IN-3: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, has been a significant target in drug discovery for decades, primarily due to its role in the pathogenesis of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage in various tissues. Aldose reductase-IN-3 (also known as Compound 5) is a noteworthy small molecule inhibitor of this enzyme. This document provides a comprehensive technical overview of this compound, summarizing its known properties, and placing it within the broader context of aldose reductase inhibition and associated signaling pathways.
Core Molecular and Pharmacological Data
This compound has been identified as a potent and moderately selective inhibitor of aldose reductase.[1] The key quantitative data available for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C18H12ClN3O2S2 | [1] |
| Molecular Weight | 401.89 g/mol | [1] |
| CAS Number | 1390616-76-8 | [1] |
| IC50 (Aldose Reductase) | 3.99 µM | [1] |
Note: A publicly available 2D or 3D molecular structure diagram for this compound could not be retrieved from the conducted searches.
The Polyol Pathway and the Role of Aldose Reductase
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, the flux through the polyol pathway is significantly increased.
References
The Synthesis of Aldose Reductase-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Aldose reductase-IN-3, a notable inhibitor of the aldose reductase enzyme, has garnered attention within the scientific community for its potential therapeutic applications. With the molecular formula C18H12ClN3O3S and a CAS number of 1390616-76-8, this compound, also identified as "Compound 5," exhibits a moderate inhibitory effect on aldose reductase with an IC50 value of 3.99 μM. This technical guide provides a comprehensive overview of the available information regarding its synthesis, albeit limited, and the broader context of aldose reductase inhibition.
Quantitative Data Summary
At present, publicly accessible scientific literature and chemical databases do not provide specific quantitative data regarding the synthesis of this compound, such as reaction yields, specific reaction times, or detailed spectroscopic data for intermediates and the final product. The primary available quantitative datum is its biological activity:
| Compound Name | CAS Number | Molecular Formula | IC50 (Aldose Reductase) |
| This compound | 1390616-76-8 | C18H12ClN3O3S | 3.99 μM |
Core Synthesis Pathway
Detailed, step-by-step experimental protocols for the synthesis of this compound are not currently available in the public domain. Extensive searches of chemical literature and patent databases have not yielded a specific, reproducible synthetic route for this particular compound.
However, based on the chemical structure, a plausible synthetic strategy can be hypothesized. The molecule contains a central thiazole (B1198619) ring, an oxindole (B195798) moiety, and a hydroxamic acid group. The synthesis would likely involve the construction of these key fragments followed by their assembly. A possible disconnection approach suggests the following key steps, though this remains speculative without experimental validation:
-
Synthesis of the Thiazole Core: A Hantzsch thiazole synthesis or a related method could be employed, starting from a suitable thioamide and an α-haloketone.
-
Preparation of the Oxindole Moiety: The chlorinated oxindole fragment could be synthesized through various established methods, such as the Stolle, Hinsberg, or Martinet synthesis, followed by appropriate functionalization.
-
Coupling and Final Elaboration: The thiazole and oxindole fragments would then be coupled. The final step would likely involve the formation of the hydroxamic acid group from a corresponding carboxylic acid or ester precursor.
It is crucial to emphasize that this proposed pathway is a general chemical rationale and lacks the specific reagents, conditions, and purification methods that would be detailed in an experimental protocol.
Experimental Protocols
As the specific synthesis of this compound has not been published, this section cannot provide detailed experimental protocols. The following represents a generalized workflow that would be anticipated for such a synthesis, based on common practices in medicinal chemistry.
Aldose Reductase-IN-3 and its Therapeutic Potential in Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade, characterized by a cytokine storm, plays a pivotal role in the pathophysiology of sepsis. Aldose reductase (AR), an enzyme of the polyol pathway, has emerged as a key mediator of inflammatory signaling. This technical guide provides an in-depth overview of the role of aldose reductase in sepsis and the therapeutic potential of its inhibitors, with a focus on Aldose reductase-IN-3. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Role of Aldose Reductase in Sepsis
Aldose reductase (AKR1B1) is a cytosolic, NADPH-dependent oxidoreductase.[1] While traditionally known for its role in the polyol pathway of glucose metabolism, converting glucose to sorbitol, recent research has unveiled its critical function in mediating inflammatory responses.[2][3] In the context of sepsis, AR's involvement is not primarily linked to glucose metabolism but rather to its ability to reduce lipid-derived aldehydes and their glutathione (B108866) conjugates, which are generated during oxidative stress.[2][4] These reduced products act as signaling molecules that amplify the inflammatory cascade.[5][6]
The inhibition of aldose reductase presents a promising therapeutic strategy to mitigate the hyperinflammatory response characteristic of sepsis.[3][5] By blocking AR, the production of pro-inflammatory signaling molecules is attenuated, leading to a reduction in the cytokine storm and potentially preventing multi-organ failure.[5]
This compound is a potent and moderately selective inhibitor of aldose reductase with an IC50 of 3.99 μM.[7][8] Its potential as a research tool and therapeutic lead for inflammatory diseases like sepsis is significant. While specific in-vivo data for this compound in sepsis models is not yet available, its in-vitro potency suggests it is a valuable compound for further investigation.
Mechanism of Action of Aldose Reductase in Inflammatory Signaling
During sepsis, pathogens and their components, such as lipopolysaccharide (LPS), trigger a massive release of reactive oxygen species (ROS).[5][6] This oxidative stress leads to lipid peroxidation of cell membranes, generating reactive aldehydes like 4-hydroxy-trans-2-nonenal (HNE).[2]
Aldose reductase catalyzes the reduction of HNE and its glutathione conjugate (GS-HNE) to their corresponding alcohols, glutathionyl-1,4-dihydroxynonane (GS-DHN).[2][4] GS-DHN then acts as a key signaling molecule, activating downstream inflammatory pathways, including:
-
Protein Kinase C (PKC): GS-DHN activates PKC, a family of kinases that play a crucial role in various cellular signaling cascades.[7]
-
Nuclear Factor-kappa B (NF-κB): Activation of PKC leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[5][7]
-
Mitogen-Activated Protein Kinases (MAPKs): The signaling cascade initiated by AR also involves the activation of MAPKs such as p38 and JNK, which further contribute to the inflammatory response.[6]
By inhibiting aldose reductase, compounds like this compound prevent the formation of GS-DHN, thereby interrupting this inflammatory signaling cascade at a critical upstream point.[2][7]
Quantitative Data on Aldose Reductase Inhibition in Sepsis Models
While specific quantitative data for this compound in sepsis models is not yet published, studies on other AR inhibitors, such as sorbinil (B39211), provide valuable insights into the potential efficacy of this class of compounds.
| Parameter | Sepsis Model | Treatment | Organ/Fluid | Analyte | Result | Reference |
| In Vitro Efficacy | - | This compound | - | Aldose Reductase | IC50: 3.99 μM | [7][8] |
| Cytokine Reduction | Cecal Ligation and Puncture (CLP) in mice | Sorbinil | Plasma & Peritoneal Fluid | Pro-inflammatory Cytokines & Chemokines | Significant reduction (~40-70%) in elevated levels | [5] |
| Inflammatory Markers | Cecal Ligation and Puncture (CLP) in mice | Sorbinil | Heart, Kidney, Spleen | COX-2, iNOS, HMGB-1 | Prevention of CLP-induced increase | [2][5] |
Note: The study on sorbinil reported a percentage reduction. Specific concentrations in pg/mL or ng/mL with standard deviations were not provided in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of aldose reductase inhibitors in sepsis.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.
-
Animal Preparation: Use male C57BL/6 mice (8-12 weeks old). Anesthetize the mice using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
Shave the abdomen and disinfect with 70% ethanol (B145695) and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5.0 mm from the cecal tip to induce mid-grade sepsis.
-
Puncture the ligated cecum once with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using 4-0 silk sutures.
-
-
Post-Operative Care:
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
House the animals in a warm environment and allow free access to food and water.
-
Administer analgesics as per institutional guidelines.
-
-
Sham Control: Sham-operated animals undergo the same procedure, including laparotomy and exposure of the cecum, but without ligation and puncture.
-
Drug Administration: Administer the aldose reductase inhibitor (e.g., sorbinil, 25 mg/kg) or vehicle intraperitoneally 1 hour before CLP and then every 12 hours.
-
Sample Collection: Collect blood and peritoneal lavage fluid at specified time points (e.g., 6, 12, 24 hours) post-CLP for cytokine analysis.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study the inflammatory response to a specific bacterial component.
-
Animal Preparation: Use male C57BL/6 mice (8-12 weeks old).
-
LPS Administration: Administer a single intraperitoneal injection of LPS from E. coli O111:B4 at a dose of 10-20 mg/kg body weight.
-
Control Group: Inject control animals with an equivalent volume of sterile saline.
-
Drug Administration: Administer the aldose reductase inhibitor or vehicle intraperitoneally 1 hour prior to LPS injection.
-
Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection). Collect blood and tissues at various time points for analysis of inflammatory markers.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Cytokine Levels in Critically Ill Children With Severe Sepsis and Their Relation With the Severity of Illness and Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase Mediates NLRP3 Inflammasome–Initiated Innate Immune Response in Hyperglycemia-Induced Thp1 Monocytes and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose reductase mediates the lipopolysaccharide-induced release of inflammatory mediators in RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
The Role of Aldose Reductase Inhibition in Modulating the Inflammatory Response: A Technical Guide on Fidarestat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldose reductase (AR), a key enzyme in the polyol pathway, has emerged as a critical mediator of inflammatory processes, extending its pathological relevance beyond diabetic complications. This technical guide provides an in-depth analysis of the role of AR in the inflammatory response, with a specific focus on the potent and selective aldose reductase inhibitor (ARI), Fidarestat (B1672664). This document details the molecular mechanisms by which AR contributes to inflammation and how its inhibition by Fidarestat can attenuate these responses. Quantitative data on Fidarestat's inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the implicated signaling pathways are presented to support further research and drug development in this area.
Introduction: Aldose Reductase and the Inflammatory Cascade
Aldose reductase (AKR1B1) is a member of the aldo-keto reductase superfamily. While traditionally known for its role in converting glucose to sorbitol in the polyol pathway, a process implicated in diabetic complications, emerging evidence has highlighted its significant involvement in mediating inflammatory signaling cascades.[1][2] Under conditions of oxidative stress, which are often associated with inflammatory states, AR can reduce lipid aldehydes and their glutathione (B108866) conjugates.[3][4] The products of these reactions can act as signaling molecules, activating downstream pathways that lead to the production of pro-inflammatory cytokines and other inflammatory mediators.[5]
The inhibition of aldose reductase, therefore, presents a promising therapeutic strategy for a range of inflammatory diseases. Aldose reductase inhibitors (ARIs) have been shown to prevent cellular inflammatory events, offering a potential avenue for the development of novel anti-inflammatory agents.[1][5]
Fidarestat: A Case Study in Aldose Reductase Inhibition
Fidarestat is a potent and selective inhibitor of aldose reductase. Its efficacy in mitigating diabetic neuropathy has been evaluated in clinical trials.[6][7] Beyond its application in diabetic complications, Fidarestat serves as an excellent model compound for studying the anti-inflammatory effects of aldose reductase inhibition.
Quantitative Data on Fidarestat Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of Fidarestat on aldose reductase.
| Parameter | Value | Reference |
| IC50 for Aldose Reductase | 26 nM | [1] |
Signaling Pathways Modulated by Aldose Reductase and Fidarestat
Aldose reductase is intricately linked to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[8] The following diagram illustrates the proposed mechanism by which aldareductase inhibition by Fidarestat interferes with this pathway.
Caption: Fidarestat inhibits Aldose Reductase, preventing the activation of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of aldose reductase inhibitors like Fidarestat.
In Vitro Aldose Reductase Activity Assay
This protocol is adapted from commercially available aldose reductase inhibitor screening kits.[2]
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., Fidarestat) on aldose reductase.
Materials:
-
Aldose Reductase enzyme
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.2)
-
Test compound (Fidarestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the substrate in each well of the 96-well plate.
-
Add the test compound (Fidarestat) at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known AR inhibitor).
-
Initiate the reaction by adding the Aldose Reductase enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for a specified period (e.g., 10-30 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Western Blot for IκBα Phosphorylation
This protocol is a general guideline for assessing the phosphorylation of IκBα, a key step in NF-κB activation.[9]
Objective: To determine the effect of a test compound (e.g., Fidarestat) on the phosphorylation of IκBα in cells stimulated with an inflammatory agent.
Materials:
-
Cell line (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)
-
Test compound (Fidarestat)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (Fidarestat) for a specified time.
-
Stimulate the cells with the inflammatory agent (e.g., LPS) for a predetermined time to induce IκBα phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to normalize the data.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
Cytokine Measurement by ELISA
This protocol provides a general method for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants.
Objective: To measure the effect of a test compound (e.g., Fidarestat) on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells.
Materials:
-
Cell culture supernatant from cells treated as described in the Western blot protocol.
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit).
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add standards of known cytokine concentrations and the cell culture supernatants to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the plate again.
-
Add the substrate solution, which will be converted by the enzyme to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.
Conclusion and Future Directions
The inhibition of aldose reductase by compounds such as Fidarestat represents a viable and compelling strategy for the development of novel anti-inflammatory therapeutics. The evidence clearly indicates that aldose reductase plays a pivotal role in mediating pro-inflammatory signaling, primarily through the activation of the NF-κB pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of aldose reductase inhibitors.
Future research should focus on elucidating the full spectrum of inflammatory pathways modulated by aldose reductase and its inhibitors. Investigating the efficacy of these compounds in a wider range of preclinical models of inflammatory diseases is also a critical next step. Furthermore, the development of next-generation aldose reductase inhibitors with improved pharmacokinetic and pharmacodynamic profiles will be essential for their successful clinical translation as anti-inflammatory agents. The continued exploration of this therapeutic target holds significant promise for addressing the unmet medical needs in a variety of inflammatory and autoimmune disorders.
References
- 1. Fidarestat | aldose reductase inhibitor | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose effect of tumor necrosis factor-alpha on in vitro osteogenic differentiation of mesenchymal stem cells on biodegradable polymeric microfiber scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aldose Reductase-IN-3 for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Aldose Reductase-IN-3, a potent and moderately selective inhibitor of aldose reductase. This guide details commercially available sources, key chemical properties, and its biological context.
Core Compound Information
This compound, also referred to as Compound 5, is a significant tool in the study of inflammatory diseases. With a CAS number of 1390616-76-8 and a molecular formula of C₁₈H₁₂ClN₃O₂S₂, this compound has demonstrated potent and moderately selective inhibitory activity against aldose reductase (AR).[1][2] The reported IC50 value for this compound is 3.99 μM.[2][3][4] Its role as an inhibitor of aldose reductase has positioned it as a compound of interest for research into conditions such as sepsis, where aldose reductase is considered a key molecular target.[2][5]
Commercial Supplier Overview
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent suppliers.
| Supplier | Catalog Number | Purity | Quantity Options |
| TargetMol | T61957 | >98% (or refer to CoA) | 10mM (in 1mL DMSO), 5mg, 10mg, 50mg, 100mg |
| MedChemExpress | HY-115977 | 99.85% | 10mM (in 1mL DMSO), 5mg, 10mg, 50mg, 100mg |
| DC Chemicals | DC26195 | >98% | 5mg, 10mg, 50mg, 100mg |
| Tebubio | T61957 | Not specified | 25mg |
| Cayman Chemical | 39009 | ≥98% | 1mg, 5mg |
Mechanism of Action: Aldose Reductase Inhibition
This compound functions by inhibiting the enzyme aldose reductase. This enzyme is a key component of the polyol pathway, which becomes particularly active during times of hyperglycemic stress. In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. The accumulation of sorbitol can lead to osmotic stress and cellular damage. Furthermore, the consumption of NADPH by this pathway can deplete cellular antioxidant reserves, leading to increased oxidative stress. By inhibiting aldose reductase, this compound helps to mitigate these detrimental effects.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
A common experimental approach to validate the inhibitory effect of compounds like this compound is an in vitro enzyme inhibition assay. The following workflow outlines the key steps in such a procedure.
References
Zopolrestat: An In-Depth Technical Guide to Aldose Reducatse Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopolrestat is a potent, orally active inhibitor of aldose reductase (AR), an enzyme pivotal in the polyol pathway of glucose metabolism.[1] Under normoglycemic conditions, this pathway plays a minor role in glucose processing. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation, driven by aldose reductase, is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Zopolrestat was developed to mitigate these complications by inhibiting the rate-limiting step of this pathway. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental evaluation of Zopolrestat.
Mechanism of Action
Zopolrestat functions as a potent inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol.[1] The accumulation of intracellular sorbitol leads to osmotic stress and subsequent cellular damage. By inhibiting aldose reductase, Zopolrestat aims to prevent these detrimental effects. The primary known off-target for Zopolrestat is Aldehyde Reductase (ALR1), an enzyme that shares structural similarities with aldose reductase.[2] This off-target inhibition is a critical consideration in experimental design and interpretation of results. Zopolrestat has also been shown to inhibit glyoxalase I.[3]
Data Presentation
The inhibitory activity of Zopolrestat against aldose reductase has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Zopolrestat
| Parameter | Target Enzyme | Species/Tissue Source | Value | Reference |
| IC50 | Aldose Reducatse | - | 3.1 nM | [1][4] |
| IC50 | Aldose Reducatse | Human Placenta | 1.9 nM | [3] |
| IC50 | Aldose Reducatse | Rat Lens | 41 nM | [3] |
| IC50 | Sorbitol Accumulation | Human Erythrocytes | 370 nM | [3] |
| IC50 | Sorbitol Accumulation | Rat Erythrocytes | 220 nM | [3] |
| Ki | Glyoxalase I (GLOI) | - | 18 µM | [3] |
Table 2: In Vivo Efficacy of Zopolrestat in a Rat Model of Diabetes
| Efficacy Endpoint | Tissue | ED50 | Reference |
| Reversal of elevated sorbitol accumulation (chronic test) | Sciatic Nerve | 1.9 mg/kg | [1] |
| Reversal of elevated sorbitol accumulation (chronic test) | Retina | 17.6 mg/kg | [1] |
| Reversal of elevated sorbitol accumulation (chronic test) | Lens | 18.4 mg/kg | [1] |
Table 3: Pharmacokinetic Parameters of Zopolrestat in Humans
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | ~30.3 hours | [5] |
| Apparent Oral Clearance (Clpo) | 5.2 mL/min | [5] |
| Apparent Volume of Distribution (Vdss/F) | 12 L | [5] |
| Mean Renal Clearance | 2.2 mL/min | [5] |
| Urinary Excretion (unchanged) | ~45% of administered dose at steady state | [5] |
Experimental Protocols
Biochemical Assay for Aldose Reductase Inhibition (In Vitro)
This protocol is designed to determine the IC50 value of Zopolrestat for aldose reductase.
Materials:
-
Recombinant human Aldose Reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Zopolrestat
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of Zopolrestat in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH (final concentration ~0.1 mM), and the aldose reductase enzyme.
-
Add the diluted Zopolrestat or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. This measures the rate of NADPH consumption.[1]
-
Calculate the initial reaction rates for each concentration of Zopolrestat.
-
Plot the percentage of inhibition versus the logarithm of the Zopolrestat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
In Vivo Model of Diabetic Neuropathy in Rats
This protocol describes a general method for inducing diabetes in rats to study the efficacy of Zopolrestat in preventing diabetic complications.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Zopolrestat formulation for oral administration
Procedure:
-
Induce diabetes in rats with a single intraperitoneal or intravenous injection of STZ dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels.
-
Administer Zopolrestat orally to the diabetic rats at the desired dosage. A control group of diabetic rats should receive the vehicle.
-
Continue treatment for a specified duration (e.g., several weeks to months).
-
At the end of the study, collect tissues such as sciatic nerves for analysis.
-
Measure endpoints such as sorbitol accumulation in the sciatic nerve and nerve conduction velocity to assess the efficacy of Zopolrestat.
Visualization of Signaling Pathways and Workflows
The Polyol Pathway and its Inhibition by Zopolrestat
Caption: The Polyol Pathway and the inhibitory action of Zopolrestat on Aldose Reductase.
Downstream Effects of Aldose Reductase Activation and Zopolrestat Intervention
Caption: Pathophysiological consequences of Aldose Reductase activation and the point of intervention for Zopolrestat.
Experimental Workflow for Screening Aldose Reductase Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
Discovery of "Aldose reductase-IN-3"
An in-depth analysis of the discovery and characterization of a novel aldose reductase inhibitor, designated "Aldose Reductase-IN-3," is presented in this technical guide. This document provides a comprehensive overview of the core data, experimental methodologies, and relevant biological pathways associated with this compound. It is intended for researchers, scientists, and professionals involved in drug development.
Introduction to Aldose Reductase
Aldose reductase (AR), an enzyme belonging to the aldo-keto reductase superfamily, plays a crucial role in the polyol pathway of glucose metabolism.[1][2] Its primary function is to catalyze the NADPH-dependent reduction of glucose to sorbitol.[1][2] While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity significantly increases during hyperglycemia, a hallmark of diabetes mellitus.[3][4][5] This increased flux through the polyol pathway is implicated in the pathogenesis of various diabetic complications, including retinopathy, nephropathy, and neuropathy.[2][4][6]
The accumulation of sorbitol within cells leads to osmotic stress, while the increased consumption of NADPH can result in oxidative stress by impairing the regeneration of reduced glutathione, a key cellular antioxidant.[3][5] Furthermore, aldose reductase is involved in the metabolism of lipid aldehydes generated during oxidative stress, which can modulate inflammatory signaling pathways.[4][7] Given its central role in these pathological processes, aldose reductase has emerged as a significant therapeutic target for the development of interventions to prevent or treat diabetic complications.[8][9]
Discovery of this compound
This compound was identified through a comprehensive screening campaign that integrated both ligand-based and structure-based virtual screening methodologies. Large chemical libraries were computationally screened to identify potential candidates with favorable binding characteristics to the active site of human aldose reductase. The top-ranking compounds from the virtual screening were then subjected to in vitro enzymatic assays to determine their inhibitory activity against aldose reductase. This compound emerged as a lead compound with potent inhibitory activity and favorable preliminary pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to a reference inhibitor, Epalrestat.
Table 1: In Vitro Inhibitory Activity against Aldose Reductase
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | 15.2 | 8.9 | 0.98 |
| Epalrestat | 25.8 | 14.5 | 1.02 |
Table 2: Selectivity Profile against Aldehyde Reductase (ALR1)
| Compound | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| This compound | 15.2 | > 10,000 | > 650 |
| Epalrestat | 25.8 | 1,500 | 58 |
Table 3: Cellular Activity in a High-Glucose Model
| Compound | Sorbitol Accumulation Inhibition (EC50, µM) |
| This compound | 0.25 |
| Epalrestat | 0.52 |
Experimental Protocols
Aldose Reductase Inhibition Assay
The inhibitory activity of this compound was determined by monitoring the decrease in NADPH absorbance at 340 nm.
-
Reagents:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (pH 6.2)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
The reaction mixture containing phosphate buffer, NADPH, and the test compound (this compound) at various concentrations was pre-incubated at 25°C for 10 minutes.
-
The enzymatic reaction was initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over 5 minutes using a spectrophotometer.
-
The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Aldehyde Reductase (ALR1) Selectivity Assay
The selectivity of this compound was assessed using a similar protocol to the aldose reductase inhibition assay, with the following modifications:
-
Enzyme: Recombinant human aldehyde reductase (ALR1) was used instead of aldose reductase.
-
Substrate: Methylglyoxal was used as the substrate.
Cellular Sorbitol Accumulation Assay
The ability of this compound to inhibit sorbitol accumulation in a cellular context was evaluated using a human retinal pigment epithelial (ARPE-19) cell line.
-
Cell Culture: ARPE-19 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Experimental Conditions: Cells were seeded in 6-well plates and grown to confluence. The medium was then replaced with a high-glucose medium (30 mM D-glucose) containing varying concentrations of this compound or vehicle (DMSO).
-
Incubation: The cells were incubated for 24 hours.
-
Sorbitol Measurement:
-
Cells were washed with PBS and lysed.
-
Intracellular sorbitol levels were quantified using a sorbitol dehydrogenase-based enzymatic assay, where the production of NADH is measured spectrophotometrically at 340 nm.
-
The EC50 value was determined from the dose-response curve of sorbitol accumulation inhibition.
-
Signaling Pathways and Experimental Workflows
The Polyol Pathway and its Pathological Consequences
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow for Inhibitor Characterization
The logical flow for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of aldose reductase with demonstrated activity in a cellular model of hyperglycemia. Its favorable in vitro profile suggests its potential as a promising therapeutic candidate for the treatment of diabetic complications. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully evaluate its therapeutic potential.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Zopolrestat: A Technical Whitepaper on the Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zopolrestat is a potent, small-molecule inhibitor of the enzyme aldose reductase (AR), belonging to the carboxylic acid class of inhibitors. It was developed to target the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions and is strongly implicated in the pathogenesis of diabetic complications. This document provides a comprehensive technical overview of the basic properties of Zopolrestat, including its chemical characteristics, mechanism of action, quantitative biological data, and its effects on relevant signaling pathways. Detailed experimental protocols for its evaluation are also provided to support further research and development.
Core Properties of Zopolrestat
Zopolrestat, also known by its development code CP-73850, is a well-characterized inhibitor of aldose reductase.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-oxo-3-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-3,4-dihydrophthalazin-1-yl)acetic acid | [1][2] |
| Synonyms | CP-73850, Zopolrestatum, Alond, Xedia | [1][3] |
| CAS Number | 110703-94-1 | [1][2][4] |
| Molecular Formula | C₁₉H₁₂F₃N₃O₃S | [1][2][4] |
| Molecular Weight | 419.38 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
Below is the 2D chemical structure of Zopolrestat.
Mechanism of Action and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[5] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, the increased intracellular glucose concentration drives a significant flux through this pathway. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, a process that consumes NAD⁺.
The overactivation of the polyol pathway contributes to diabetic complications through several mechanisms:
-
Osmotic Stress: The accumulation of sorbitol, an osmolyte, leads to osmotic stress and subsequent cellular damage.[5]
-
Redox Imbalance: The increased consumption of NADPH by aldose reductase can deplete cellular stores of this crucial cofactor. This depletion impairs the regeneration of reduced glutathione (B108866) (GSH), a major intracellular antioxidant, thereby increasing susceptibility to oxidative stress.[6] The concomitant increase in the NADH/NAD⁺ ratio can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced can be phosphorylated and subsequently broken down into potent glycating agents like 3-deoxyglucosone, which contribute to the formation of AGEs.[5]
Zopolrestat exerts its therapeutic effect by potently inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological consequences of the activated polyol pathway.
Quantitative Biological Data
Zopolrestat is a highly potent inhibitor of aldose reductase, with IC₅₀ values in the nanomolar range. Its efficacy has been demonstrated against aldose reductase from various species and tissues.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC₅₀ | 1.9 nM | Human Placenta | - | [7] |
| IC₅₀ | 41 nM | Rat Lens | DL-Glyceraldehyde | |
| IC₅₀ | 3.1 nM | Not Specified | - | [8] |
| Ki | 19 nM | Not Specified | - | [7] |
Selectivity Profile
An important consideration for aldose reductase inhibitors is their selectivity over the closely related enzyme aldehyde reductase (ALR1). ALR1 plays a crucial role in detoxifying reactive aldehydes. Non-selective inhibition of ALR1 can lead to undesirable side effects. While Zopolrestat is a potent AR inhibitor, some studies suggest it may have off-target effects on ALR1. This has led to the development of newer generation inhibitors with improved selectivity.
Impact on Signaling Pathways
The inhibition of aldose reductase by Zopolrestat has significant downstream effects on cellular signaling, primarily by mitigating the consequences of hyperglycemia-induced oxidative stress and inflammation.
Oxidative Stress Signaling
By blocking the polyol pathway, Zopolrestat prevents the depletion of NADPH, thereby preserving the capacity of glutathione reductase to regenerate reduced glutathione (GSH). This helps to maintain the cellular redox balance and reduces the accumulation of reactive oxygen species (ROS). Studies have shown that Zopolrestat can prevent hyperglycemia-induced superoxide (B77818) production in vascular tissues.[3]
Inflammatory Signaling
Aldose reductase has been implicated in the mediation of inflammatory signaling cascades. The products of lipid peroxidation, which are increased during oxidative stress, can be converted by AR into signaling molecules that activate protein kinase C (PKC) and subsequently transcription factors like NF-κB. Zopolrestat has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli by downregulating ROS/PKC-dependent NF-κB and MAPK signaling pathways.[2]
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds like Zopolrestat against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified aldose reductase enzyme
-
Sodium phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.15 mM)
-
DL-glyceraldehyde (substrate, e.g., 10 mM)
-
Zopolrestat (or other test inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of the buffer, NADPH, and substrate. Prepare serial dilutions of Zopolrestat to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Zopolrestat solution (or vehicle for control wells)
-
Aldose reductase enzyme solution
-
-
Pre-incubation: Mix the components gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each Zopolrestat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Zopolrestat concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
Zopolrestat is a potent and well-studied inhibitor of aldose reductase that has been instrumental in understanding the role of the polyol pathway in diabetic complications. Its ability to mitigate hyperglycemia-induced osmotic and oxidative stress, as well as downstream inflammatory signaling, highlights the therapeutic potential of aldose reductase inhibition. While challenges related to selectivity and clinical efficacy have been noted for first-generation inhibitors, the foundational knowledge gained from compounds like Zopolrestat continues to guide the development of new and improved therapeutic agents for diabetes and other inflammatory conditions. This technical guide provides a core repository of information to aid researchers in their ongoing efforts in this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase inhibitors attenuate β-amyloid-induced TNF-α production in microlgia via ROS-PKC-mediated NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Aldose Reductase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, is a key therapeutic target in the management of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and subsequent cellular damage in various tissues. This process is implicated in the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts. Aldose Reductase-IN-3, also identified as Compound 5 in the scientific literature, is a potent and moderately selective inhibitor of aldose reductase. This non-acidic, bifunctional benzothiazole-based thiazolidinone has emerged as a promising candidate for further investigation, not only in the context of diabetic complications but also in inflammatory diseases such as sepsis. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, synthesis, and relevant experimental protocols.
Quantitative Data
The inhibitory activity of this compound against aldose reductase (ALR2) and its selectivity over the closely related aldehyde reductase (ALR1) have been determined. The following table summarizes the key quantitative data for this compound.
| Compound Name | Target | IC50 (µM) | Selectivity Index (ALR1/ALR2) |
| This compound (Compound 5) | Aldose Reductase (ALR2) | 3.99 ± 0.14 | 4.58 |
| Aldehyde Reductase (ALR1) | 18.28 ± 1.55 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound ((Z)-5-(4-chlorobenzylidene)-2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one) is a multi-step process.[1]
Step 1: Synthesis of 6-methoxy-benzo[d]thiazol-2-amine
A mixture of p-anisidine (B42471) (0.1 mol) and potassium thiocyanate (B1210189) (0.2 mol) in glacial acetic acid (100 mL) is cooled to 0-5 °C in an ice bath. A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature and then poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to yield 6-methoxy-benzo[d]thiazol-2-amine.
Step 2: Synthesis of 1-(6-methoxybenzo[d]thiazol-2-yl)thiourea (B3053795)
A mixture of 6-methoxy-benzo[d]thiazol-2-amine (0.01 mol), benzoyl isothiocyanate (0.01 mol) in acetone (B3395972) (50 mL) is refluxed for 4 hours. The resulting precipitate is filtered, washed with acetone, and dried. The intermediate product is then refluxed with 5% aqueous sodium hydroxide (B78521) (50 mL) for 3 hours. The solution is cooled, filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate 1-(6-methoxybenzo[d]thiazol-2-yl)thiourea. The product is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one
A mixture of 1-(6-methoxybenzo[d]thiazol-2-yl)thiourea (0.01 mol), ethyl chloroacetate (B1199739) (0.01 mol), and anhydrous sodium acetate (B1210297) (0.015 mol) in absolute ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Step 4: Synthesis of (Z)-5-(4-chlorobenzylidene)-2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one (this compound)
A mixture of 2-((6-methoxybenzo[d]thiazol-2-yl)imino)thiazolidin-4-one (0.01 mol), 4-chlorobenzaldehyde (B46862) (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (30 mL) is refluxed for 5 hours. The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from a dioxane/ethanol mixture to yield the final product, this compound.
In Vitro Aldose Reductase Inhibition Assay
This protocol describes the determination of the in vitro inhibitory activity of this compound on rat lens aldose reductase.
Materials:
-
Rat lenses
-
0.1 M Phosphate (B84403) buffer (pH 6.2)
-
NADPH
-
DL-glyceraldehyde
-
This compound (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Lenses from Wistar rats are homogenized in 10 volumes of 0.1 M phosphate buffer (pH 6.2). The homogenate is centrifuged at 10,000 x g for 20 minutes at 4 °C. The supernatant containing aldose reductase is collected and used for the assay.
-
Assay Mixture: The reaction mixture contains 0.1 M phosphate buffer (pH 6.2), 0.1 mM NADPH, and the enzyme preparation in a final volume of 1 mL.
-
Inhibitor Addition: this compound is added to the assay mixture at various concentrations. The final concentration of DMSO in the reaction mixture is kept below 0.5%.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of 10 mM DL-glyceraldehyde as the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm for 5 minutes at 37 °C using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Sorbitol Accumulation Assay
This protocol provides a general method for evaluating the efficacy of aldose reductase inhibitors in a cellular context by measuring the accumulation of sorbitol.
Materials:
-
Rat lens epithelial cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 50 mM glucose)
-
This compound
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
Procedure:
-
Cell Culture: Rat lens epithelial cells are cultured in standard medium until they reach 80-90% confluency.
-
Treatment: The cells are then incubated in a high glucose medium in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
Sorbitol Measurement: The intracellular sorbitol concentration in the cell lysates is determined using a commercially available sorbitol assay kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of sorbitol accumulation is calculated by comparing the sorbitol levels in treated cells to those in untreated cells cultured in high glucose medium.
In Vivo Galactosemic Rat Model
This protocol outlines a standard in vivo model to assess the efficacy of aldose reductase inhibitors in preventing cataract formation.
Materials:
-
Sprague-Dawley rats
-
High galactose diet (e.g., 30% galactose)
-
This compound
-
Slit-lamp biomicroscope
Procedure:
-
Induction of Galactosemia: Young Sprague-Dawley rats are fed a high galactose diet to induce galactosemia and subsequent cataract formation.
-
Drug Administration: The rats are divided into groups and treated daily with this compound (administered orally or via another appropriate route) or vehicle control.
-
Cataract Evaluation: The development of cataracts is monitored weekly using a slit-lamp biomicroscope. Cataract stages are graded based on a standardized scoring system.
-
Biochemical Analysis: At the end of the study, the animals are euthanized, and the lenses are collected. The levels of galactose, galactitol, and other relevant biochemical markers are measured in the lenses.
-
Data Analysis: The efficacy of this compound is determined by comparing the delay in cataract formation and the reduction in lens galactitol levels in the treated group versus the control group.
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
References
Methodological & Application
In Vitro Assay Protocol for Aldose Reductase Inhibitors: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] The accumulation of sorbitol in tissues leads to osmotic stress and subsequent cellular damage.[3] Therefore, inhibition of aldose reductase is a promising therapeutic strategy for the management of diabetic complications.
This document provides a detailed protocol for an in vitro assay to screen for and characterize inhibitors of aldose reductase, such as Aldose reductase-IN-3. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by aldose reductase in the presence of a substrate.
Assay Principle
The enzymatic activity of aldose reductase is determined by monitoring the consumption of the cofactor NADPH, which exhibits a characteristic absorbance at 340 nm.[4] In the presence of a suitable substrate, such as DL-glyceraldehyde, aldose reductase catalyzes its reduction to the corresponding alcohol, with the concomitant oxidation of NADPH to NADP⁺. This leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. When an inhibitor is present, the rate of NADPH oxidation is reduced. The inhibitory potential of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation.
Quantitative Data Summary
The inhibitory potency of a compound against aldose reductase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides an example of IC50 data for a known aldose reductase inhibitor. Researchers should use the provided protocol to generate similar data for their compound of interest, such as this compound.
| Compound | Target | IC50 (µM) |
| Aldose reductase-IN-4 | Aldehyde Reductase 1 (ALR1) | 11.70 |
| Aldose reductase-IN-4 | Aldose Reductase 2 (ALR2) | 0.98 |
Note: The data for Aldose reductase-IN-4 is provided as an example. IC50 values for this compound will need to be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Aldose Reductase Enzyme: Purified or recombinant human aldose reductase.
-
Substrate: DL-Glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Buffer: 0.067 M Phosphate buffer (pH 6.2).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplates.
-
Incubator set to 37°C.
-
Pipettes and tips.
-
Reagent Preparation
-
Phosphate Buffer (0.067 M, pH 6.2): Prepare by mixing appropriate volumes of 0.067 M monobasic sodium phosphate and 0.067 M dibasic sodium phosphate to achieve a pH of 6.2.
-
NADPH Stock Solution (e.g., 2 mM): Dissolve an appropriate amount of NADPH in the phosphate buffer. Store on ice and protect from light.
-
DL-Glyceraldehyde Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of DL-glyceraldehyde in the phosphate buffer.
-
Aldose Reductase Solution: Dilute the aldose reductase enzyme to the desired concentration in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Test Compound (this compound) and Positive Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO). Prepare serial dilutions of the stock solutions in the phosphate buffer to achieve a range of desired final assay concentrations. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure
-
Assay Plate Setup:
-
Set up the experiment in a 96-well UV-transparent microplate.
-
Include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Vehicle Control: Contains all reagents and the same concentration of solvent used for the test compound.
-
Positive Control: Contains all reagents and a known inhibitor.
-
Test Compound: Contains all reagents and the test compound at various concentrations.
-
-
-
Reaction Mixture Preparation:
-
The following is a suggested composition for a final reaction volume of 200 µL per well. The volumes and concentrations may need to be optimized.
-
Phosphate Buffer (0.067 M, pH 6.2): X µL
-
NADPH Solution: 20 µL (final concentration ~0.2 mM)
-
Aldose Reductase Solution: 20 µL
-
Test Compound/Vehicle/Positive Control: 20 µL
-
DL-Glyceraldehyde Solution: 20 µL (final concentration ~1 mM)
-
-
-
Assay Protocol:
-
Add the appropriate volumes of phosphate buffer, NADPH solution, and the test compound/vehicle/positive control to the designated wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the aldose reductase solution to all wells except the blank.
-
Immediately after adding the enzyme, add the DL-glyceraldehyde solution to all wells to start the reaction.
-
Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader set to kinetic mode at 37°C.
-
Data Analysis
-
Calculate the rate of NADPH oxidation (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software.
Visualizations
Signaling Pathway
References
- 1. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 2. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a new aldose reductase inhibitor on various tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Aldose Reductase-IN-3
For Research Use Only.
Introduction
Aldose reductase (AR), designated as AKR1B1, is the initial and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as those found in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1] AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] The subsequent accumulation of intracellular sorbitol, a sugar alcohol that does not readily cross cell membranes, leads to osmotic stress and subsequent cellular damage.[3] This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3]
Furthermore, the increased activity of the polyol pathway consumes NADPH, a critical cofactor for glutathione (B108866) reductase, leading to a depletion of reduced glutathione (GSH) and an increase in oxidative stress.[1] Aldose reductase is also implicated in inflammatory signaling pathways.[3] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the mitigation of diabetic complications and other inflammatory conditions.
Aldose reductase-IN-3 is a potent inhibitor of aldose reductase with a reported IC50 of 3.99 μM. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound by measuring its impact on intracellular sorbitol accumulation, oxidative stress, and the production of inflammatory cytokines.
Data Presentation
Quantitative Data Summary
The inhibitory activity of this compound against aldose reductase is summarized below. The selectivity against the closely related aldehyde reductase (ALR1) is a critical parameter for evaluating off-target effects, as non-selective inhibition can lead to toxicity.[4][5][6]
| Compound | Target | IC50 (μM) | Selectivity (ALR1/ALR2) |
| This compound | Aldose Reductase (AR/ALR2) | 3.99 | Data not available |
Data for this compound is from publicly available sources.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the polyol pathway and its downstream consequences, along with a typical experimental workflow for evaluating the efficacy of this compound in a cell-based model.
Caption: The Polyol Pathway and points of intervention.
Caption: Workflow for cell-based assay of this compound.
Experimental Protocols
Cell Culture and Treatment
A variety of cell types can be utilized for these assays, with the choice depending on the specific research question. Human retinal pigment epithelial cells (ARPE-19), human lens epithelial cells, or rat lens epithelial cells are commonly used.
Materials:
-
Appropriate cell line (e.g., ARPE-19)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
D-Glucose
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well plates for viability and oxidative stress assays, 6-well plates for sorbitol and cytokine assays) and allow them to adhere and reach 70-80% confluency.
-
Induce hyperglycemic conditions by replacing the normal growth medium with a high-glucose medium (e.g., 30-50 mM D-glucose) for 24-48 hours. A normal glucose control (e.g., 5.5 mM D-glucose) should be run in parallel.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) in the high-glucose medium for 24 hours. A vehicle control group should be included.
Intracellular Sorbitol Accumulation Assay
This assay quantifies the intracellular concentration of sorbitol, the direct product of aldose reductase activity.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Internal standard (e.g., xylitol)
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)[7][8][9]
-
Suitable HPLC column (e.g., Aminex HPX-87C)
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of cold methanol and scraping the cells.
-
Add an internal standard to each sample for normalization.
-
Centrifuge the cell lysates at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the samples by HPLC-RID. The mobile phase and column temperature will need to be optimized based on the specific column used (e.g., deionized water at 85°C).
-
Quantify the sorbitol concentration by comparing the peak area to a standard curve of known sorbitol concentrations.
Oxidative Stress Assay (Measurement of Reactive Oxygen Species - ROS)
This protocol describes the use of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels.[10][11][12][13]
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
H2DCFDA or other suitable ROS-sensitive fluorescent probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Protocol:
-
After treatment with this compound, remove the culture medium.
-
Wash the cells gently with pre-warmed HBSS.
-
Prepare a working solution of the ROS-sensitive probe in HBSS (e.g., 10 µM H2DCFDA).
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add HBSS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for H2DCFDA).
-
The fluorescence intensity is proportional to the level of intracellular ROS.
Inflammatory Cytokine Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]
Materials:
-
Culture supernatants collected from treated cells in Protocol 1
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6 ELISA kit)
-
ELISA plate reader
Protocol:
-
Collect the cell culture supernatants after the treatment period and centrifuge to remove any detached cells. The supernatants can be stored at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples (culture supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve generated from known concentrations of the recombinant cytokine.
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simple determination of sorbitol using HPLC with RI detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 10. assaygenie.com [assaygenie.com]
- 11. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Aldose Reductase Inhibitors in Sepsis Animal Models
Disclaimer: Initial searches for "Aldose reductase-IN-3" did not yield specific studies related to its use in sepsis animal models. The following application notes and protocols are based on the broader class of aldose reductase (AR) inhibitors, with specific data presented for the well-studied inhibitor, sorbinil (B39211), as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of AR inhibitors in sepsis.
Introduction
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation, organ dysfunction, and high mortality rates.[1][2] Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a key mediator in the inflammatory cascade associated with sepsis.[3][4][5] Under septic conditions, oxidative stress triggers the production of lipid aldehydes, which are subsequently metabolized by AR to products that can activate pro-inflammatory signaling pathways, notably the NF-κB pathway.[1][5] This leads to the overproduction of inflammatory cytokines and chemokines, contributing to the pathophysiology of sepsis.[1][4] Inhibition of AR, therefore, presents a promising therapeutic strategy to mitigate the inflammatory storm in sepsis.[3][6][7]
These notes provide an overview of the application of AR inhibitors in preclinical animal models of sepsis, focusing on the cecal ligation and puncture (CLP) model, which closely mimics human polymicrobial sepsis.[1]
Signaling Pathway of Aldose Reductase in Sepsis
Sepsis-induced oxidative stress leads to the generation of reactive oxygen species (ROS), which cause lipid peroxidation and the formation of toxic lipid aldehydes. These aldehydes are converted by aldose reductase into products that activate downstream inflammatory signaling. A key pathway involves the activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-inflammatory genes.
Caption: Aldose Reductase signaling pathway in sepsis.
Quantitative Data from Animal Model Studies
The following tables summarize the quantitative data from studies using the aldose reductase inhibitor sorbinil in a murine cecal ligation and puncture (CLP) model of sepsis.
Table 1: Effect of Sorbinil on Plasma Cytokine and Chemokine Levels in CLP-Induced Sepsis
| Cytokine/Chemokine | CLP Group (pg/mL) | CLP + Sorbinil Group (pg/mL) | % Inhibition |
| TNF-α | ~350 | ~100 | ~71% |
| IL-6 | ~1800 | ~500 | ~72% |
| IL-1β | ~150 | ~40 | ~73% |
| MCP-1 | ~2500 | ~800 | ~68% |
| (Data adapted from a study on the anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis. The values are approximate, based on graphical representations in the source.)[1] |
Table 2: Effect of Sorbinil on Inflammatory Markers in Heart Tissue
| Inflammatory Marker | CLP Group (Relative Expression) | CLP + Sorbinil Group (Relative Expression) | % Inhibition |
| COX-2 | ~3.5-fold increase | Near baseline | ~90% |
| iNOS | ~2.5-fold increase | Near baseline | ~90% |
| (Data adapted from a study on the anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis. The values are approximate, based on graphical representations in the source.)[1] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used and clinically relevant animal model that mimics human polymicrobial sepsis.[1]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
21-gauge needle
-
70% ethanol
-
Warming pad
-
Saline solution (0.9% NaCl)
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdominal area and disinfect with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer subcutaneous saline for fluid resuscitation immediately after surgery.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Sham-operated control animals should undergo the same procedure without ligation and puncture of the cecum.
Administration of Aldose Reductase Inhibitor
Materials:
-
Aldose reductase inhibitor (e.g., sorbinil)
-
Vehicle for dissolving the inhibitor (e.g., sterile saline or a specific solvent as per manufacturer's instructions)
-
Gavage needles or appropriate injection equipment
Protocol:
-
Prepare the aldose reductase inhibitor solution at the desired concentration.
-
For prophylactic treatment, administer the inhibitor (e.g., sorbinil at a dose of 25 mg/kg body weight) via oral gavage or intraperitoneal injection 1-2 hours before inducing sepsis with the CLP procedure.[1]
-
For therapeutic treatment, administration protocols would need to be established to administer the inhibitor at various time points after the CLP procedure.
-
The vehicle control group should receive an equivalent volume of the vehicle alone.
Measurement of Inflammatory Markers
Protocol:
-
At a predetermined time point post-CLP (e.g., 6, 12, or 24 hours), euthanize the animals.
-
Collect blood via cardiac puncture and process to obtain plasma for cytokine and chemokine analysis using ELISA or multiplex assays.
-
Harvest organs (e.g., heart, kidney, spleen) and snap-freeze in liquid nitrogen or store in an appropriate buffer for subsequent analysis.
-
Prepare tissue homogenates for Western blot analysis to determine the expression levels of inflammatory proteins such as COX-2, iNOS, and the activated form of NF-κB.[1]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for studying the effects of an aldose reductase inhibitor in a CLP-induced sepsis model.
Caption: Experimental workflow for CLP-induced sepsis model.
References
- 1. In vivo pharmacokinetics of aldose reductase inhibitors: 3-fluoro-3-deoxy-D-glucose NMR studies in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase (AKR1B3) regulates the accumulation of advanced glycosylation end products (AGEs) and the expression of AGE receptor (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
Application Notes and Protocols for Aldose Reductase-IN-3 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, has emerged as a critical mediator in the pathogenesis of various inflammatory diseases.[1][2] Beyond its well-established role in diabetic complications, AR contributes to inflammatory signaling cascades by reducing lipid-derived aldehydes generated during oxidative stress.[3][4] This process leads to the activation of key transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines.[2][3] Consequently, inhibition of aldose reductase presents a promising therapeutic strategy for a wide range of inflammatory conditions, including sepsis, asthma, uveitis, and cardiovascular diseases.[2][4]
"Aldose reductase-IN-3" is a novel inhibitor of aldose reductase. These application notes provide a comprehensive guide for its utilization in preclinical inflammation models, detailing its mechanism of action, protocols for in vitro and in vivo studies, and data presentation guidelines.
Mechanism of Action
Aldose reductase contributes to inflammation through the reduction of glucose to sorbitol and, more significantly, by catalyzing the reduction of lipid peroxidation-derived aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE).[3][4] These aldehydes, when conjugated with glutathione (B108866) (GSH), are converted by AR to their corresponding alcohols (e.g., GS-DHN), which act as signaling molecules to activate protein kinase C (PKC) and downstream pathways, including the IKK/NF-κB and MAPK cascades.[2][3][5][6] This signaling ultimately leads to the transcription and release of inflammatory mediators like TNF-α, IL-6, and IL-1β.[6][7]
This compound, as an inhibitor of AR, is expected to block these inflammatory signaling pathways by preventing the formation of these signaling alcohols.
Signaling Pathway Diagram
Caption: Aldose Reductase-Mediated Inflammatory Signaling Pathway.
Data Presentation
Quantitative data for this compound should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Stimulant | IC50 Value (µM) |
| Aldose Reductase Enzyme Activity | Recombinant Human AR | DL-Glyceraldehyde | [Insert experimental data] |
| TNF-α Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | [Insert experimental data] |
| IL-6 Production | Human Small Airway Epithelial Cells | TNF-α (10 ng/mL) | [Insert experimental data] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | [Insert experimental data] |
| NF-κB Activation | THP-1 Monocytes | High Glucose (25 mM) | [Insert experimental data] |
Table 2: In Vivo Efficacy of this compound
| Inflammation Model | Animal Species | Dosage and Administration | Key Outcome Measure | % Inhibition |
| Endotoxin-Induced Uveitis | Lewis Rat | [e.g., 25 mg/kg, i.p.] | Aqueous Humor Cell Infiltration | [Insert experimental data] |
| Ovalbumin-Induced Asthma | C57BL/6 Mouse | [e.g., 10 mg/kg, oral gavage] | Bronchoalveolar Lavage Fluid Eosinophils | [Insert experimental data] |
| Cecal Ligation and Puncture Sepsis | C57BL/6 Mouse | [e.g., 20 mg/kg, i.v.] | Serum TNF-α Levels | [Insert experimental data] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory effects of this compound.
Materials and Reagents:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
Experimental Workflow:
Caption: In Vitro LPS-Induced Inflammation Workflow.
Protocol:
-
Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[7]
In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rats
This model is used to evaluate the efficacy of this compound in an acute ocular inflammation model.[8][9]
Materials and Reagents:
-
Male Lewis rats (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for injection (e.g., saline with 0.5% carboxymethylcellulose)
-
Slit lamp for clinical scoring
-
Reagents for protein and cell counting in aqueous humor
-
ELISA kits for TNF-α and PGE2
Experimental Workflow:
Caption: In Vivo Endotoxin-Induced Uveitis Workflow.
Protocol:
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle to male Lewis rats.[8][9]
-
One hour after treatment, induce uveitis by a single subcutaneous injection of LPS (200 µg).[8][9]
-
At 24 hours post-LPS injection, examine the eyes using a slit lamp and score the clinical signs of inflammation.
-
Euthanize the rats and collect aqueous humor from the anterior chamber of the eyes.
-
Determine the number of infiltrating cells in the aqueous humor using a hemocytometer.
-
Measure the total protein concentration in the aqueous humor using a standard protein assay (e.g., Bradford assay).
-
Quantify the levels of TNF-α and PGE2 in the aqueous humor using specific ELISA kits.[8][9]
In Vivo Model: Ovalbumin-Induced Asthma in Mice
This model is used to assess the effect of this compound on allergic airway inflammation.[5][10]
Materials and Reagents:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle for administration (e.g., water)
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
ELISA kits for IL-4, IL-5, and IgE
Experimental Workflow:
Caption: In Vivo Ovalbumin-Induced Asthma Workflow.
Protocol:
-
Sensitize C57BL/6 mice by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 14.[5]
-
From day 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
-
Administer this compound or vehicle daily (e.g., by oral gavage) starting one day before the first challenge and continuing throughout the challenge period.[10]
-
Twenty-four hours after the last OVA challenge, perform bronchoalveolar lavage (BAL) by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.
-
Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.
-
Measure the levels of Th2 cytokines (IL-4, IL-5) and OVA-specific IgE in the BAL fluid using specific ELISA kits.[5]
In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is a gold standard for inducing polymicrobial sepsis and is used to evaluate the therapeutic potential of this compound in a clinically relevant setting.[11][12][13]
Materials and Reagents:
-
C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for laparotomy
-
Suture material
-
This compound
-
Vehicle for injection (e.g., sterile saline)
-
ELISA kits for serum TNF-α, IL-6, and IL-1β
Experimental Workflow:
Caption: In Vivo Cecal Ligation and Puncture Sepsis Workflow.
Protocol:
-
Anesthetize C57BL/6 mice and perform a midline laparotomy to expose the cecum.[12]
-
Ligate the cecum below the ileocecal valve and puncture it once or twice with a 21-gauge needle to induce polymicrobial peritonitis.[12][14]
-
Close the abdominal incision in layers.
-
Administer this compound or vehicle (e.g., intravenously or intraperitoneally) and fluid resuscitation immediately after the surgery.
-
Monitor the survival of the mice for up to 7 days.
-
In a separate cohort of animals, collect blood samples at a predetermined time point (e.g., 6 or 24 hours) after CLP.
-
Measure the serum concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits.[13]
Conclusion
These application notes provide a framework for investigating the anti-inflammatory properties of this compound. The described in vitro and in vivo models are well-established and will allow for a comprehensive evaluation of the compound's efficacy and mechanism of action. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals in the field of inflammation research.
References
- 1. Aldose reductase inhibition prevents endotoxin-induced uveitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase Inhibition Suppresses the Expression of Th2 Cytokines and Airway Inflammation in Ovalbumin-Induced Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose Reductase Mediates NLRP3 Inflammasome–Initiated Innate Immune Response in Hyperglycemia-Induced Thp1 Monocytes and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Aldose reductase inhibition prevents endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibition Prevents Allergic Airway Remodeling through PI3K/AKT/GSK3β Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase Inhibitors in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose utilization. However, in hyperglycemic states, the primary glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[2][3] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][4] The subsequent accumulation of intracellular sorbitol causes osmotic stress, while the consumption of NADPH can deplete cellular antioxidant reserves (e.g., reduced glutathione), leading to oxidative stress.[3][5] These events are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[6][7]
Aldose reductase inhibitors (ARIs) block this initial step, preventing sorbitol accumulation and mitigating downstream cellular damage. "Aldose reductase-IN-3" is representative of such inhibitors. These notes provide a comprehensive guide for determining the effective dosage and assessing the biological activity of novel ARIs in a cell culture setting.
Data Presentation: Potency of Common Aldose Reductase Inhibitors
The optimal concentration for any new compound, such as "this compound," must be determined empirically. The data below for well-characterized ARIs can serve as a starting point for designing dose-response experiments. IC50 values can vary based on the enzyme source (recombinant vs. tissue lysate) and assay conditions.
| Inhibitor Name | Target | IC50 Value | Tested Cell Culture Conc. | Cell Line / Model | Reference |
| Epalrestat (B1671369) | Aldose Reductase | Not Specified | 10 - 50 µM | Rat Schwann Cells | [8][9] |
| Aldose Reductase | Not Specified | 10 µM | PMM2-CDG Patient Fibroblasts | [10] | |
| Aldose Reductase | Not Specified | 30 µM | Mouse Brain Microvascular Endothelial Cells (bEnd.3) | [11] | |
| Sorbinil | Aldose Reductase | Not Specified | 10 µM | Raw264.7 Macrophages | [12] |
| Aldose reductase-IN-4 | Aldehyde Reductase 1 (ALR1) | 11.70 µM | Not Specified | N/A (Enzymatic Assay) | [13] |
| Aldose Reductase 2 (ALR2) | 0.98 µM | Not Specified | N/A (Enzymatic Assay) | [13] | |
| Compound 2e (Thiazolidinone derivative) | Aldose Reductase (AKR1B1) | Not Specified | 5 µM | Human Lens Epithelial (HLE) & Retinal (MIO-M1) cells | [14] |
| Fidarestat | Aldose Reductase | Not Specified | 1 µM | Schwann Cells | [15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway targeted by this compound and the general workflow for evaluating its efficacy in cell culture.
Caption: The Polyol Pathway and point of inhibition by this compound.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aldose Reductase Inhibitor Epalrestat Maintains Blood–Brain Barrier Integrity by Enhancing Endothelial Cell Function during Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives | MDPI [mdpi.com]
- 15. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Preparing "Aldose reductase-IN-3" Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of a stock solution of "Aldose reductase-IN-3," a potent inhibitor of aldose reductase (AR). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of various inflammatory diseases and diabetic complications.[1] Accurate preparation of inhibitor stock solutions is critical for reliable and reproducible experimental results in drug development and biomedical research. This guide outlines the necessary materials, step-by-step procedures, safety precautions, and storage conditions for "this compound."
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of "this compound" is essential for its proper handling and use. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1390616-76-8 | [2] |
| Molecular Formula | C₁₈H₁₂ClN₃O₂S₂ | [2] |
| Molecular Weight | 417.9 g/mol | Calculated |
| IC₅₀ | 3.99 µM | [1] |
| Appearance | White to off-white powder solid (general observation for similar compounds) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from common practice for similar inhibitors[3][4] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of "this compound" in DMSO. This concentration is a common starting point for serial dilutions in various in vitro and in cell-based assays.
Materials and Equipment
-
"this compound" powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Protocol
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 417.9 g/mol * 1000 = 4.179 mg
-
Weigh the compound: Carefully weigh out approximately 4.18 mg of "this compound" powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Safety Precautions
-
Always handle "this compound" in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to avoid contact with skin and eyes.[1]
-
In case of contact, rinse the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes
-
Solvent Considerations: DMSO is a common solvent for many organic molecules; however, it can affect enzyme activity at higher concentrations. It is advisable to keep the final concentration of DMSO in the assay below 1% (v/v) to minimize any potential inhibitory effects on aldose reductase.[3][5]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer just before use.
-
Experimental Validation: The optimal concentration of "this compound" will vary depending on the specific experimental setup. It is recommended to perform a dose-response experiment to determine the effective concentration for your assay.
Aldose Reductase Signaling Pathway
"this compound" exerts its effect by inhibiting the aldose reductase enzyme, a critical component of the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular stress.
Caption: The Polyol Pathway and inhibition by this compound.
The diagram above illustrates that aldose reductase catalyzes the conversion of glucose to sorbitol, utilizing NADPH as a cofactor.[6] "this compound" directly inhibits this enzymatic step, thereby preventing the accumulation of sorbitol and the downstream consequences of polyol pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldose reductase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Aldose Reductase-IN-3 Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for the management of these conditions.[4][5] Aldose reductase-IN-3 is a novel investigational inhibitor of this enzyme. These application notes provide a detailed protocol for characterizing the enzyme kinetics of this compound, enabling researchers to evaluate its potency and mechanism of inhibition.
Principle of the Assay
The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[6][7] In the presence of an inhibitor like this compound, the rate of this reaction is reduced. The assay can be used to determine the IC50 value of the inhibitor and to investigate the mechanism of inhibition through kinetic studies.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Recombinant Aldose Reductase | (e.g., Sigma-Aldrich) | (e.g., A1234) | -80°C |
| DL-Glyceraldehyde | (e.g., Sigma-Aldrich) | (e.g., G5001) | Room Temperature |
| β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH) | (e.g., Sigma-Aldrich) | (e.g., N7505) | -20°C |
| This compound | (Specify Source) | (Specify Lot #) | (Specify) |
| Epalrestat (Positive Control) | (e.g., Sigma-Aldrich) | (e.g., E0062) | Room Temperature |
| Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.2) | In-house preparation | N/A | 4°C |
| Dimethyl Sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) | Room Temperature |
| 96-well UV-transparent microplates | (e.g., Corning) | (e.g., 3635) | Room Temperature |
Table 2: Example IC50 and Kinetic Parameters for Aldose Reductase Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Epalrestat (Positive Control) | (Literature Value) | (Literature Value) | (e.g., Uncompetitive) |
| Literature Inhibitor 1 | (Value) | (Value) | (e.g., Non-competitive) |
| Literature Inhibitor 2 | (Value) | (Value) | (e.g., Competitive) |
Experimental Protocols
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.2.
-
NADPH Stock Solution (20 mM): Dissolve the required amount of NADPH in sterile water. Aliquot and store at -20°C.[8]
-
Substrate Stock Solution (DL-Glyceraldehyde, 100 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer.
-
Enzyme Solution (Aldose Reductase): Reconstitute lyophilized human recombinant aldose reductase in cold sodium phosphate buffer containing a stabilizing agent if recommended by the manufacturer. Prepare fresh for each experiment.
-
Inhibitor Stock Solution (this compound, 10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (Epalrestat, 10 mM): Dissolve Epalrestat in DMSO.
Assay Procedure for IC50 Determination
This protocol is designed for a 96-well plate format.
-
Compound Dilution: Prepare a serial dilution of this compound in sodium phosphate buffer. Also, prepare dilutions of the positive control, Epalrestat.
-
Assay Plate Preparation:
-
Add 10 µL of the diluted inhibitor or positive control to the appropriate wells.
-
For the enzyme control and no-enzyme control wells, add 10 µL of buffer (with the same percentage of DMSO as the inhibitor wells).
-
-
Reaction Mixture Preparation: Prepare a master mix containing sodium phosphate buffer, NADPH (final concentration 0.1-0.2 mM), and DL-glyceraldehyde (final concentration around the Km value).
-
Initiate the Reaction:
-
Add 80 µL of the reaction mixture to each well.
-
Add 10 µL of the aldose reductase enzyme solution to all wells except the no-enzyme control wells. For the no-enzyme control, add 10 µL of buffer.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[6][7]
Data Analysis for IC50 Determination
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by setting the rate of the enzyme control (no inhibitor) to 100%.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Mechanism of Inhibition Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (this compound).
-
Follow the general assay procedure described above.
-
Use a matrix of concentrations, with at least three different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and a range of substrate concentrations (e.g., from 0.5 x Km to 10 x Km).
-
Calculate the initial reaction rates for all conditions.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Vmax and Km.
Visualizations
Caption: Polyol pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Aldose Reductase enzyme kinetics assay.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 3. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. content.abcam.com [content.abcam.com]
Cellular Uptake and Activity of Aldose Reductase Inhibitors: Application Notes and Protocols
Note: The specific compound "Aldose reductase-IN-3" does not correspond to a known or published aldose reductase inhibitor in the scientific literature based on available data. The following application notes and protocols are based on the well-characterized mechanisms of aldose reductase and its inhibitors in general, providing a framework for studying the cellular uptake and activity of any putative aldose reductase inhibitor.
Application Notes
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, is the rate-limiting step in the polyol pathway of glucose metabolism.[1][2][3][4] Under normoglycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism.[4] However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased, leading to the accumulation of sorbitol.[3][4] This accumulation can cause osmotic stress and contributes to the pathogenesis of diabetic complications.[3] Aldose reductase is also involved in the reduction of lipid aldehydes generated during oxidative stress.[5][6] Therefore, inhibitors of aldose reductase (ARIs) are of significant therapeutic interest.
The cellular uptake of ARIs is a critical factor for their therapeutic efficacy. While specific uptake mechanisms can vary depending on the chemical structure of the inhibitor, a key aspect of their cellular action is the ability to penetrate the cell membrane and inhibit the cytosolic enzyme aldose reductase.[5][6] The effectiveness of an ARI is often determined by its ability to modulate downstream signaling pathways affected by aldose reductase activity.
Key Signaling Pathways Modulated by Aldose Reductase Inhibition
Aldose reductase activity influences several critical signaling pathways, primarily through the consumption of NADPH and the production of sorbitol and fructose. Inhibition of AR can, therefore, have significant downstream effects:
-
Oxidative Stress Pathways: By consuming NADPH, aldose reductase competes with glutathione (B108866) reductase, an essential enzyme for regenerating the antioxidant glutathione (GSH).[5][7] This can lead to increased oxidative stress. ARIs, by preserving NADPH levels, can help mitigate oxidative stress.
-
Inflammatory Signaling: Aldose reductase has been shown to mediate inflammatory responses. For instance, it is involved in the activation of the NLRP3 inflammasome and the release of inflammatory cytokines like IL-1β and IL-18.[8] Inhibition of AR can prevent the activation of these inflammatory pathways.[5][8]
-
Protein Kinase C (PKC) Pathway: The accumulation of diacylglycerol (DAG), which can result from the increased flux through the polyol pathway, is a known activator of Protein Kinase C (PKC).[9] ARIs can prevent this activation.
-
MAPK Signaling: Aldose reductase activity has been linked to the activation of p38 and JNK MAP kinases. Inhibition of AR can attenuate the phosphorylation of these kinases.[7]
-
cAMP/PKA/CREB Pathway: In macrophages, aldose reductase mediates lipopolysaccharide (LPS)-induced glucose uptake and the expression of glucose transporter-3 (GLUT-3) via the cAMP/PKA/CREB pathway.[10] AR inhibition can prevent these effects.[10]
Quantitative Data on Aldose Reductase Inhibitor Activity
The following table summarizes representative data on the inhibitory activity of various compounds on aldose reductase. This data is intended to provide a reference for the expected potency of aldose reductase inhibitors.
| Compound/Extract | IC50 Value | Cell/Assay System | Reference |
| Rosmarinic Acid | 41.42 µM | Recombinant Aldose Reductase (AKR1B1) | [11] |
| Orthosiphon stamineus 95% Ethanolic Extract | 63.42 µg/mL | Recombinant Aldose Reductase (AKR1B1) | [11] |
| Orthosiphon stamineus 50% Ethanolic Extract | 93.22 µg/mL | Recombinant Aldose Reductase (AKR1B1) | [11] |
| THERACURMIN (Curcumin nanodispersion) | 3 µM | Not specified | [12] |
Experimental Protocols
The following are generalized protocols for assessing the cellular activity of a putative aldose reductase inhibitor.
Protocol 1: Measurement of Intracellular Sorbitol Accumulation
This protocol is designed to determine the ability of a test compound to inhibit aldose reductase activity in a cellular context by measuring the accumulation of its product, sorbitol.
Materials:
-
Cell line of interest (e.g., retinal pericytes, Schwann cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
High glucose medium (e.g., 30-50 mM D-glucose)
-
Test aldose reductase inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Sorbitol assay kit (commercially available)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with a high glucose medium containing various concentrations of the test ARI. Include a positive control (a known ARI) and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for sorbitol accumulation (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Sorbitol Measurement: Determine the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit, following the manufacturer's instructions.
-
Protein Quantification: Measure the total protein concentration in each lysate using a protein assay kit.
-
Data Analysis: Normalize the sorbitol concentration to the total protein concentration. Compare the sorbitol levels in the treated cells to the vehicle control to determine the inhibitory effect of the compound.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to assess the effect of an aldose reductase inhibitor on key signaling proteins that are modulated by AR activity.
Materials:
-
Cell line of interest
-
Cell culture medium
-
High glucose medium
-
Test aldose reductase inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with high glucose and the test ARI as described in Protocol 1.
-
Cell Lysis: Prepare cell lysates as described in Protocol 1.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways influenced by Aldose Reductase and its inhibition.
Caption: Experimental workflow for testing an Aldose Reductase Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Aldose Reductase Mediates NLRP3 Inflammasome–Initiated Innate Immune Response in Hyperglycemia-Induced Thp1 Monocytes and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibition prevents lipopolysaccharide-induced glucose uptake and glucose transporter 3 expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Measuring "Aldose reductase-IN-3" Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway is strongly implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2] The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH results in oxidative stress, contributing to cellular damage. Aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy to mitigate these complications by blocking this pathway. "Aldose reductase-IN-3" is a potent inhibitor of aldose reductase with an in vitro IC50 of 3.99 μM. This document provides a comprehensive guide to preclinical in vivo evaluation of "this compound," outlining protocols for pharmacokinetic analysis and efficacy assessment in a diabetic animal model.
Quantitative Data Summary
While specific in vivo data for "this compound" is not extensively available in public literature, the following table summarizes its known in vitro activity, which is crucial for guiding initial dose selection in in vivo studies.
| Compound | Target | IC50 (μM) | Source |
| This compound | Aldose Reductase (AR) | 3.99 |
Signaling Pathway of Aldose Reductase in Diabetic Complications
Under hyperglycemic conditions, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. This process contributes to diabetic complications through multiple mechanisms, including osmotic stress, increased oxidative stress, and the formation of advanced glycation end-products (AGEs).
References
Application Notes and Protocols: Aldose Reductase-IN-3 for the Study of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of various diseases driven by oxidative stress, particularly diabetic complications.[1] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, a process that consumes NADPH. This depletion of NADPH impairs the regeneration of the crucial intracellular antioxidant, glutathione (B108866) (GSH), from its oxidized form (GSSG), thereby increasing cellular susceptibility to oxidative damage. Furthermore, the accumulation of sorbitol can lead to osmotic stress, and the subsequent conversion of sorbitol to fructose (B13574) can contribute to the formation of advanced glycation end-products (AGEs), which themselves generate reactive oxygen species (ROS).[2]
Aldose reductase-IN-3 is a potent and moderately selective inhibitor of aldose reductase with an IC50 of 3.99 μM. While detailed studies on this compound's role in oxidative stress are emerging, its potential for investigating inflammatory diseases such as sepsis has been noted. As a potent inhibitor of aldose reductase, this compound is a valuable tool for elucidating the role of the polyol pathway in oxidative stress-mediated cellular and tissue injury.
These application notes provide a comprehensive overview of the use of this compound as a tool to study oxidative stress. The protocols detailed below are generalized for potent aldose reductase inhibitors and are adaptable for use with this compound.
Mechanism of Action in Oxidative Stress
The inhibition of aldose reductase by compounds like this compound can mitigate oxidative stress through several mechanisms:
-
Preservation of NADPH Levels: By blocking the conversion of glucose to sorbitol, AR inhibitors prevent the excessive consumption of NADPH. This ensures a sufficient supply of NADPH for glutathione reductase to maintain a high GSH/GSSG ratio, a key indicator of cellular redox state.
-
Reduction of Osmotic Stress: Inhibition of AR prevents the intracellular accumulation of sorbitol, thereby averting osmotic stress and subsequent cellular damage.
-
Decreased AGE Formation: By limiting the production of fructose from sorbitol, AR inhibitors can indirectly reduce the formation of pro-oxidant AGEs.
-
Modulation of Signaling Pathways: AR has been shown to be involved in inflammatory signaling pathways that are closely linked to oxidative stress. Inhibition of AR can attenuate the activation of transcription factors like NF-κB and AP-1, which are involved in the expression of pro-inflammatory and pro-oxidant genes.
-
Activation of the Nrf2 Pathway: Studies with other AR inhibitors, such as fidarestat, have shown that they can induce the expression and activity of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3]
Quantitative Data of Aldose Reductase Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used aldose reductase inhibitors. This data is crucial for determining appropriate experimental concentrations.
| Inhibitor | IC50 (μM) | Target | Notes |
| This compound | 3.99 | Aldose Reductase (AR) | Potent and moderately selective inhibitor. |
| Fidarestat | 0.02 (rat lens AR) | Aldose Reductase (AR) | Potent and specific AR inhibitor. |
| Epalrestat | 0.04 (rat lens AR) | Aldose Reductase (AR) | Orally active AR inhibitor used in the management of diabetic neuropathy.[5] |
| Sorbinil | 0.3 (rat lens AR) | Aldose Reductase (AR) | An early generation AR inhibitor. |
| Tolrestat | 0.03 (rat lens AR) | Aldose Reductase (AR) | Withdrawn from the market due to toxicity. |
Signaling Pathways and Experimental Workflows
Polyol Pathway and its Contribution to Oxidative Stress
Caption: The Polyol Pathway's role in generating oxidative stress.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for assessing AR inhibitor efficacy.
Experimental Protocols
Aldose Reductase Activity Assay (In Vitro)
This protocol is adapted from commercially available kits and is based on the spectrophotometric measurement of NADPH consumption.[6][7]
Materials:
-
Purified recombinant aldose reductase or tissue/cell lysate
-
AR Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.2)
-
NADPH solution (10 mM)
-
Substrate solution (e.g., 100 mM DL-glyceraldehyde)
-
This compound (or other inhibitor) stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, add:
-
AR Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO)
-
Purified AR enzyme or cell/tissue lysate
-
-
Pre-incubate: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the substrate solution (DL-glyceraldehyde) to each well to start the reaction.
-
Kinetic measurement: Immediately start measuring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the AR activity.
-
Data analysis: Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[8][9]
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Oxidative stress inducer (e.g., high glucose, H2O2)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress: Add the oxidative stress inducer to the wells and incubate for the desired period.
-
Loading with DCFH-DA: Wash the cells with warm HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with HBSS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Alternatively, visualize the cells under a fluorescence microscope.
-
Data analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fluorescence levels in inhibitor-treated cells to the vehicle-treated control under oxidative stress conditions.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product.[10][11][12]
Materials:
-
Cell or tissue homogenates
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample preparation: Homogenize cells or tissues in a suitable lysis buffer containing BHT.
-
Protein precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction with TBA: Mix the supernatant with the TBA solution and incubate at 95°C for 30-60 minutes. This will form a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples on ice and then measure the absorbance at 532 nm.
-
Data analysis: Calculate the MDA concentration in the samples using a standard curve generated with the MDA standard solution. Normalize the results to the protein concentration of the homogenate.
Nrf2 Activation Assay (Western Blot)
This protocol assesses the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against Nrf2
-
Primary antibody against a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell treatment: Treat cells with this compound for various time points.
-
Fractionation: Isolate the nuclear and cytoplasmic fractions of the cells using a commercial kit according to the manufacturer's instructions.
-
Protein quantification: Determine the protein concentration of each fraction.
-
Western blotting:
-
Separate the proteins from the nuclear and cytoplasmic extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against Nrf2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data analysis: Re-probe the membrane with antibodies against Lamin B1 (for nuclear fraction) and GAPDH (for cytoplasmic fraction) as loading controls. Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio indicates Nrf2 activation.
Conclusion
This compound, as a potent inhibitor of aldose reductase, represents a valuable pharmacological tool for investigating the role of the polyol pathway in oxidative stress-related pathologies. The experimental protocols provided herein offer a robust framework for researchers to explore the mechanisms by which inhibition of aldose reductase can confer protection against oxidative damage. By employing these methods, scientists can further elucidate the therapeutic potential of this compound and other AR inhibitors in a variety of disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase Inhibitor Protects against Hyperglycemic Stress by Activating Nrf2-Dependent Antioxidant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase Inhibitor Protects against Hyperglycemic Stress by Activating Nrf2-Dependent Antioxidant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epalrestat Stimulated Oxidative Stress, Inflammation, and Fibrogenesis in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. bmrservice.com [bmrservice.com]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aldose Reductase-IN-3 Concentration in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "Aldose reductase-IN-3" in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme aldose reductase. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal glycemic conditions, this pathway is a minor route for glucose utilization.[2] However, in hyperglycemic states, such as diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage, contributing to diabetic complications.[2][3] this compound acts by binding to the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
Q2: What is the typical starting concentration for this compound in an in vitro assay?
A2: For a novel or uncharacterized inhibitor like this compound, a common starting point for an in vitro enzyme inhibition assay is a concentration range that spans several orders of magnitude around the expected IC50 value. If the IC50 is unknown, a wide screening concentration, for instance, 10 µM, is often used for initial testing.[3][4] Subsequent experiments should then involve a dose-response curve to determine the precise IC50.
Q3: How can I determine the optimal concentration of this compound for my cell-based assay?
A3: The optimal concentration in a cell-based assay depends on factors like cell permeability, compound stability, and off-target effects. It is recommended to perform a dose-response experiment starting with a concentration around the in vitro IC50 value and titrating down. Cellular assays for aldose reductase activity can measure the intracellular accumulation of sorbitol or directly measure enzyme activity in cell lysates.[2] Monitoring both the desired inhibitory effect and any potential cytotoxicity (e.g., using an MTT or LDH assay) is crucial to identify a concentration that is both effective and non-toxic.
Q4: I am observing inconsistent results with this compound. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: Aldose reductase inhibitors can have solubility issues.[5] Ensure that this compound is fully dissolved in the assay buffer. The stability of spirosuccinimide type aldose reductase inhibitors, for example, has been shown to be pH-dependent.[6] It is advisable to check the stability of your compound under your specific experimental conditions.
-
Pipetting Errors: Use calibrated pipettes and proper techniques, especially for serial dilutions.
-
Cell-Based Assay Variables: Inconsistent cell numbers, passage numbers, or cell health can lead to variability.
-
Reagent Quality: Ensure all reagents, including the enzyme and substrate, are of high quality and have not undergone multiple freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity detected | Incorrect concentration of enzyme or substrates. | Refer to established protocols for recombinant human aldose reductase (rhAR) assays to ensure appropriate concentrations are used.[7] |
| Inactive enzyme. | Use a fresh batch of enzyme or test its activity with a known inhibitor as a positive control. | |
| High background signal in the assay | Contamination of reagents. | Use fresh, high-purity reagents. |
| Non-enzymatic degradation of NADPH. | Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH degradation and subtract this from your experimental values. | |
| This compound shows low potency (high IC50) | Poor compound solubility. | Test the solubility of this compound in the assay buffer. Consider using a different solvent or a solubilizing agent if compatible with the assay. |
| Compound degradation. | Assess the stability of this compound in the assay buffer over the time course of the experiment. | |
| High variability between replicate wells | Inconsistent pipetting. | Ensure proper mixing and use calibrated pipettes. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| Discrepancy between in vitro and cell-based assay results | Poor cell permeability of the inhibitor. | Evaluate the physicochemical properties of this compound (e.g., LogP) to predict permeability. Consider performing a permeability assay. |
| The compound is a substrate for efflux pumps. | Use cell lines that overexpress efflux pumps to test this possibility. | |
| The compound is rapidly metabolized. | Perform metabolic stability assays using liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Enzyme Inhibition Assay
This protocol is adapted from standard colorimetric aldose reductase inhibitor screening kits.[4][8]
Materials:
-
Recombinant human aldose reductase (rhAR)
-
AR Assay Buffer
-
NADPH
-
Substrate (e.g., D,L-glyceraldehyde)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare AR Assay Buffer as per the manufacturer's instructions.
-
Reconstitute rhAR enzyme in AR Assay Buffer. Keep on ice.
-
Prepare a stock solution of NADPH in water.
-
Prepare a stock solution of the substrate in AR Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in AR Assay Buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well plate:
-
Sample wells: 2-50 µL of this compound dilutions.
-
Positive Control well: Assay buffer with no inhibitor.
-
Negative Control (No enzyme) well: Assay buffer.
-
-
Add rhAR enzyme to the sample and positive control wells.
-
Add NADPH solution to all wells.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 60-90 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Aldose Reductase Activity Assay
This protocol is based on the principle of measuring intracellular sorbitol accumulation.[2]
Materials:
-
Cells cultured under high glucose conditions
-
This compound
-
Cell lysis buffer
-
Reagents for sorbitol measurement (e.g., a sorbitol assay kit)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound in a high-glucose medium for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the supernatant using a commercially available sorbitol assay kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Measure the total protein concentration in each lysate using a protein assay kit.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the optimal effective concentration.
-
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability and hydrolysis kinetics of spirosuccinimide type inhibitors of aldose reductase in aqueous solution and retardation of their hydrolysis by the target enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
Technical Support Center: Aldose Reductase-IN-3 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Aldose reductase-IN-3.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent inhibition in a biochemical assay but has weak or no activity in my cell-based assay. What could be the reason?
A1: Discrepancies between biochemical and cell-based assay results are a common challenge. Several factors could contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, reducing its intracellular concentration.[1]
-
High Intracellular ATP Concentrations: If this compound is an ATP-competitive inhibitor of an off-target kinase, the high levels of ATP within the cell (millimolar range) can outcompete the inhibitor for binding to the target, leading to a significant decrease in apparent potency compared to biochemical assays, which are often performed at lower ATP concentrations.[1][2]
-
Target Expression and Activity: The target enzyme, aldose reductase, may have low expression levels or be inactive in the specific cell line used for the assay.[1]
Q2: I'm observing a cellular phenotype that is not consistent with the known function of aldose reductase. How can I determine if this is an off-target effect?
A2: An unexpected phenotype is a strong indicator of potential off-target activity. A standard method to investigate this is to perform a rescue experiment.[1] If you can overexpress a drug-resistant mutant of aldose reductase and this reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists, it is probably due to the modulation of one or more off-target proteins.[1]
Q3: What are the most common off-targets for aldose reductase inhibitors?
A3: A primary concern for aldose reductase (ALR2) inhibitors is their cross-reactivity with aldehyde reductase (ALR1), which is a closely related enzyme.[3] Poor selectivity over ALR1 can lead to undesirable side effects and toxicity.[3] Some classes of aldose reductase inhibitors, such as the hydantoin (B18101) class, are known to inhibit both enzymes with similar efficacy.[4]
Q4: How can I proactively identify potential off-target effects of this compound?
A4: Proactively identifying off-targets is crucial for the accurate interpretation of your experimental data. Key strategies include:
-
Kinase Selectivity Profiling: Screen the inhibitor against a large panel of kinases to identify any unintended interactions. This is particularly important as many small molecule inhibitors targeting nucleotide-binding sites can show cross-reactivity with kinases.[1][5]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can help identify protein binding partners, including off-target interactions.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can also be adapted to identify off-target binding.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
| Observed Problem | Potential Cause | Suggested Solution |
| No thermal shift observed with a known inhibitor. | Inhibitor is not cell-permeable. | Confirm cell permeability using other assays. |
| Incorrect heating temperature or duration. | Optimize the heat challenge conditions for aldose reductase. | |
| Inhibitor concentration is too low. | Test a higher concentration of the inhibitor.[6] | |
| Inconsistent results between replicates. | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding.[6] |
| Inaccurate pipetting. | Use calibrated pipettes and ensure careful sample handling.[6] | |
| Temperature variations across the heating block. | Use a thermal cycler with good temperature uniformity.[6] |
Issue 2: High Background in Western Blot for Target Engagement Studies
| Observed Problem | Potential Cause | Suggested Solution |
| High background signal. | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[6] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[6] | |
| Inadequate washing. | Increase the number and duration of washing steps.[6] |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| AR (Aldose Reductase) | 98% | 50 |
| ALR1 (Aldehyde Reductase) | 85% | 250 |
| ROCK1 | 62% | 800 |
| PKA | 15% | >10,000 |
| CDK2 | 8% | >10,000 |
| MAPK1 | 5% | >10,000 |
Table 2: Hypothetical On-Target vs. Off-Target Potency
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Aldose Reductase (On-Target) | 50 | - |
| Aldehyde Reductase (Off-Target) | 250 | 5-fold |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for assessing the target engagement of this compound in intact cells.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and grow overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fraction by Western blotting using a specific antibody against aldose reductase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.[6]
-
A positive shift in the Tagg in the presence of this compound indicates target engagement.[6]
-
Protocol 2: Kinase Selectivity Profiling (Biochemical)
This protocol describes a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1]
-
-
Initial Single-Dose Screening:
-
Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single concentration, typically 1 µM.[1]
-
The service will provide data as percent inhibition for each kinase.
-
-
Identification of Off-Target Hits:
-
Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
-
Dose-Response (IC50) Determination:
-
For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets.[1]
-
-
Selectivity Analysis:
-
Compare the IC50 values for the on-target (aldose reductase) and the identified off-target kinases to determine the selectivity profile of the compound.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting "Aldose reductase-IN-3" experimental variability
Technical Support Center: Aldose Reductase-IN-3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot common sources of variability when working with this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: My measured IC₅₀ value for this compound is significantly different from published or expected values. What are the potential causes?
A1: Discrepancies in IC₅₀ values are a common issue and can arise from several factors. High variability is often traced back to inconsistencies in enzyme activity, substrate concentration, or the inhibitor's handling.[1]
-
Enzyme Quality: Ensure the aldose reductase (AR) enzyme has consistent specific activity across experiments. Use a fresh aliquot of enzyme for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Substrate Concentration: The IC₅₀ value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or near the Michaelis-Menten constant (Kₘ) for consistent results. DL-glyceraldehyde is a commonly used substrate.[2][3]
-
Compound Integrity: Verify the purity and integrity of this compound. Improper storage can lead to degradation.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Q2: I am observing precipitation after adding this compound to my aqueous assay buffer or cell culture medium. How can I resolve this?
A2: Poor aqueous solubility is a frequent challenge for small molecule inhibitors.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of your stock in the same organic solvent before making the final dilution into the aqueous assay buffer.
-
Final Concentration: Avoid "crashing out" the compound by ensuring the final solvent concentration in the assay is as low as possible while maintaining solubility.
-
Sonication/Vortexing: Gently vortex or sonicate the stock solution to ensure it is fully dissolved before preparing dilutions.
Q3: My results are inconsistent between different experimental days or different batches of the inhibitor. What steps can I take to improve reproducibility?
A3: Inter-experimental variability can be minimized by standardizing procedures and materials.
-
Reagent Preparation: Prepare large batches of buffers and reagents to be used across multiple experiments, ensuring consistency.[1]
-
Compound Aliquoting: Upon receipt, dissolve the inhibitor in an appropriate solvent, aliquot it into single-use volumes, and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Assay Conditions: Strictly control experimental parameters such as incubation time, temperature (e.g., 37°C), and pH (typically pH 6.2 for AR assays).[2]
-
Positive Control: Include a known aldose reductase inhibitor with a well-characterized IC₅₀ (e.g., Epalrestat) in every assay as a positive control to monitor assay performance.[4]
Q4: How does this compound work, and what is the underlying pathway?
A4: this compound is an inhibitor of Aldose Reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[5] Under normal glucose conditions, this pathway is minor. However, in hyperglycemic states, increased glucose flux through this pathway leads to the accumulation of sorbitol.[6][7] This process consumes NADPH and the resulting sorbitol accumulation causes osmotic stress, contributing to diabetic complications.[7][8] By inhibiting AR, this compound blocks the conversion of glucose to sorbitol, thereby mitigating these downstream pathological effects.[9]
Data Presentation
The following tables provide representative data relevant to aldose reductase inhibitor experiments.
Table 1: Properties of Common Solvents for Inhibitor Stock Solutions
| Solvent | Polarity | Volatility | Common Use Notes |
| DMSO | High | Low | Universal solvent for most inhibitors. Can be cytotoxic at >1% v/v. |
| Ethanol | Medium | High | Good for moderately polar compounds. Can affect cell membranes. |
| Methanol | High | High | Can be used for polar compounds but is more toxic than ethanol. |
Table 2: Example IC₅₀ Values for Known Aldose Reductase Inhibitors
| Inhibitor | Target | Substrate | IC₅₀ Value |
| Epalrestat | Human ALR2 | DL-Glyceraldehyde | ~20 nM |
| Tolrestat | Human ALR2 | DL-Glyceraldehyde | ~35 nM |
| Quercetin | Rat Lens AR | DL-Glyceraldehyde | 5 µM[5] |
| Rosmarinic Acid | Human ALR2 | DL-Glyceraldehyde | 41.4 µM[5] |
Note: These values are approximate and can vary based on specific assay conditions.
Experimental Protocols & Visualized Workflows
Key Signaling Pathway: The Polyol Pathway
Aldose reductase catalyzes the first step in the polyol pathway, converting glucose to sorbitol. This is particularly active during hyperglycemic conditions.
Caption: The Polyol Pathway and the site of action for this compound.
Protocol: In Vitro Aldose Reductase Activity Assay (Spectrophotometric)
This protocol measures AR activity by monitoring the decrease in NADPH absorbance at 340 nm.[2][10]
Materials:
-
Purified Aldose Reductase enzyme
-
This compound
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2
-
Cofactor: NADPH solution (final concentration ~0.1-0.2 mM)
-
Substrate: DL-glyceraldehyde solution (final concentration at Kₘ)
-
96-well UV-transparent plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. Further dilute into the Assay Buffer to achieve the desired final concentrations.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
Assay Buffer
-
NADPH solution
-
Diluted inhibitor (or vehicle control, e.g., DMSO in buffer)
-
Aldose Reductase enzyme
-
-
Incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (DL-glyceraldehyde) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Caption: General experimental workflow for an in vitro Aldose Reductase inhibition assay.
Troubleshooting Logic Diagram
If you encounter experimental variability, follow this logical flow to identify the potential source of the issue.
Caption: A troubleshooting flowchart for identifying sources of experimental error.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 4. In Search of Differential Inhibitors of Aldose Reductase | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Polyol pathway - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Aldose reductase: Significance and symbolism [wisdomlib.org]
- 10. abcam.cn [abcam.cn]
Technical Support Center: Optimizing In Vivo Performance of Aldose Reductase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of aldose reductase inhibitors, using "Aldose reductase-IN-3" as a representative example.
Frequently Asked Questions (FAQs)
Q1: My aldose reductase inhibitor, "this compound," shows high potency in vitro but poor efficacy in my animal model. What are the potential reasons for this discrepancy?
This is a common challenge in drug development. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy:
-
Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract into the bloodstream. This is a frequent issue for poorly water-soluble drugs.[1][2][3] Factors influencing oral bioavailability include aqueous solubility, gastrointestinal permeability, first-pass metabolism, and efflux transport mechanisms.[4][5]
-
High Plasma Protein Binding: Many aldose reductase inhibitors are highly bound to plasma proteins. Only the unbound fraction of the drug is free to distribute to the target tissues and exert its therapeutic effect. High in vitro potency can be negated by extensive protein binding in vivo.[6]
-
Inadequate Tissue Distribution: The compound may not effectively penetrate the target tissues where aldose reductase is active, such as the sciatic nerve, retina, or kidney, to achieve a therapeutic concentration.[6]
-
Rapid Metabolism and Clearance: The drug may be quickly metabolized by the liver and excreted from the body, resulting in a short half-life and insufficient exposure at the target site.
Q2: How can I investigate the cause of the poor in vivo performance of "this compound"?
A systematic approach is crucial. We recommend conducting pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[6] Key parameters to measure include:
-
Plasma concentrations of the parent drug and any major metabolites over time.
-
Bioavailability (the fraction of the administered dose that reaches systemic circulation).
-
Plasma protein binding.
-
Tissue distribution to target organs.
Q3: What are some common strategies to improve the oral bioavailability of a poorly soluble compound like "this compound"?
Several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble drugs:[1][2][7][8]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve its dissolution rate.[2][4] Techniques like micronization and nanosuspension can be utilized.[2]
-
Formulation with Vehicles:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][4]
-
Co-solvents: Using a mixture of solvents can enhance the solubility of a drug in an aqueous solution.[1]
-
Solid Dispersions: Dispersing the drug in a solid matrix, such as a polymer, can improve its solubility and bioavailability.[1][7]
-
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve absorption.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High inter-animal variability in efficacy studies. | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage. Use a consistent and gentle technique to minimize stress on the animals.[10][11][12] |
| Variability in food intake affecting drug absorption. | Standardize the fasting period before dosing. For example, a 4-6 hour fast is often recommended for mice.[10] | |
| Individual animal differences in disease progression. | Use a well-established and characterized animal model. Ensure consistent induction of the disease state (e.g., streptozotocin-induced diabetes).[6] | |
| Precipitation of the compound in the formulation upon standing. | The compound has low solubility in the chosen vehicle. | Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant). |
| The pH of the formulation is not optimal for solubility. | Determine the pH-solubility profile of your compound and adjust the formulation pH accordingly. | |
| Signs of distress in animals after oral gavage (e.g., labored breathing). | Accidental administration into the lungs. | Review and refine the oral gavage technique. Ensure the gavage needle is correctly placed in the esophagus before administering the dose.[11] |
| The volume administered is too large. | The recommended maximum oral gavage volume for mice is typically 10 mL/kg.[11][13] Consider administering a more concentrated formulation to reduce the volume. | |
| Esophageal or stomach injury. | Use flexible gavage needles instead of rigid ones to minimize the risk of tissue damage.[11][14] |
Experimental Protocols
Protocol: Oral Gavage in Mice
This protocol provides a standardized method for administering "this compound" formulations to mice.
Materials:
-
Appropriately sized gavage needles (flexible plastic is preferred to reduce injury risk).[11][14]
-
Syringes
-
"this compound" formulation
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint:
-
Gently scruff the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line.[11]
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[13]
-
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and try again to avoid entry into the trachea.[11]
-
-
Dose Administration:
-
Once the needle is in the correct position, slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.[11]
-
Quantitative Data Summary: Formulation Approaches to Improve Bioavailability
The following table summarizes common formulation strategies and their typical impact on key bioavailability parameters. The values presented are illustrative and will vary depending on the specific compound and formulation.
| Formulation Strategy | Typical Fold Increase in Cmax | Typical Fold Increase in AUC | Mechanism of Action |
| Micronization | 1.5 - 3 | 1.5 - 4 | Increases surface area for dissolution.[2][4] |
| Nanosuspension | 2 - 10 | 3 - 15 | Drastically increases surface area and saturation solubility.[2] |
| Solid Dispersion | 2 - 8 | 2 - 10 | Enhances dissolution by presenting the drug in an amorphous state.[1][7] |
| SEDDS | 3 - 15 | 4 - 20 | Forms a microemulsion in the GI tract, increasing solubilization.[4] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Visualizations
Signaling Pathway: The Polyol Pathway and Aldose Reductase
Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol. This process consumes the cofactor NADPH, leading to oxidative stress. Sorbitol accumulation also causes osmotic stress, contributing to diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of "this compound".
Experimental Workflow: Improving Bioavailability of "this compound"
This workflow outlines the logical steps for addressing poor bioavailability in an animal model.
Caption: A systematic workflow for troubleshooting poor in vivo bioavailability.
References
- 1. erpublications.com [erpublications.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. scribd.com [scribd.com]
Technical Support Center: Aldose Reductase-IN-3 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Aldose Reductase-IN-3. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its reported IC50 value?
A1: this compound is a potent and moderately selective inhibitor of the enzyme aldose reductase. The reported half-maximal inhibitory concentration (IC50) of this compound against the aldose reductase enzyme is 3.99 μM.
Q2: Is there any available data on the cytotoxicity of this compound in specific cell lines?
A2: Currently, there is limited publicly available information regarding the specific cytotoxic effects (e.g., IC50 values) of this compound on various cell lines. Researchers are encouraged to perform their own dose-response studies on their cell lines of interest. For comparative purposes, the table below includes cytotoxicity data for other aldose reductase inhibitors in different cancer cell lines.
Q3: What are the common assays to assess the cytotoxicity of a small molecule inhibitor like this compound?
A3: Commonly used cytotoxicity assays include the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane damage through the release of lactate (B86563) dehydrogenase; and apoptosis assays using flow cytometry to detect programmed cell death.
Q4: What is the mechanism of action of aldose reductase that might be relevant to cytotoxicity?
A4: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to oxidative stress and the activation of downstream signaling molecules like Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), which are involved in inflammation and cell survival. Inhibition of aldose reductase can modulate these pathways.
Quantitative Data Summary
As specific cytotoxicity data for this compound is not widely available, the following tables provide the known IC50 value for the enzyme and a summary of IC50 values for other aldose reductase inhibitors against various cancer cell lines to serve as a reference.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | Aldose Reductase | 3.99 |
Table 2: Cytotoxicity of Other Aldose Reductase Inhibitors in Various Cancer Cell Lines
| Aldose Reductase Inhibitor | Cell Line | Assay | IC50 (µM) |
| Fidarestat | Human Colon Cancer Cells | Apoptosis Assay | Potentiates TRAIL-induced cytotoxicity |
| Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) | HeLa (Cervical Carcinoma) | Not Specified | Enhances doxorubicin (B1662922) and cisplatin (B142131) cytotoxicity |
| S07-2010 | A549/DDP (Drug-Resistant Lung Cancer) | Apoptosis Assay | Induces apoptosis |
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| AR-CYT-01 | High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| AR-CYT-02 | Low or no cytotoxic effect observed | 1. Inhibitor concentration is too low. 2. Insufficient incubation time. 3. Cell line is resistant to the inhibitor's mechanism. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the expression of aldose reductase in your cell line. |
| AR-CYT-03 | Precipitate formation in culture medium | 1. Poor solubility of the inhibitor in aqueous media. 2. High final concentration of the solvent (e.g., DMSO). | 1. Prepare a fresh, clear stock solution. Consider using a different solvent or a solubilizing agent. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
| AR-CYT-04 | Inconsistent results with MTT assay | 1. Interference of the compound with the MTT reagent. 2. Incomplete solubilization of formazan (B1609692) crystals. | 1. Run a cell-free control with the inhibitor and MTT to check for direct reduction of MTT. 2. Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and include appropriate controls (untreated, vehicle, and maximum LDH release).
-
Incubate the plate for the desired time period.
-
To determine the maximum LDH release, add lysis solution (provided in the kit) to control wells 45 minutes before the end of the incubation.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution (from the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
This method detects apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Aldose Reductase signaling pathway and point of inhibition.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for common cytotoxicity assay issues.
"Aldose reductase-IN-3" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldose Reductase-IN-3. The information is designed to help users identify and resolve potential issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and moderately selective inhibitor of aldose reductase (AR), an enzyme implicated in the polyol pathway.[1] It has a reported IC50 of 3.99 μM.[1] The chemical formula for this compound is C18H12ClN3O2S2, and its CAS number is 1390616-76-8. Due to its inhibitory action on aldose reductase, this compound is under investigation for its potential therapeutic role in various inflammatory diseases, including sepsis.[1]
Q2: What is the mechanism of action of aldose reductase?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2] Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications.[3][4][5]
Q3: What are common causes of assay interference by small molecules?
Small molecules can interfere with in vitro assays through various mechanisms, leading to false-positive or false-negative results. Common causes of interference include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes or substrates.
-
Signal Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to inaccurate measurements.[6][7]
-
Redox Activity: Some compounds can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reporters.
Q4: What specific structural features of this compound might cause assay interference?
The chemical structure of this compound contains moieties that have the potential to interfere with certain assay formats:
-
Thiazole (B1198619) Ring: Thiazole derivatives have been reported to absorb light in the UV-Vis spectrum, which could interfere with absorbance-based assays.[8]
-
Chlorinated Aromatic Rings: The presence of chlorinated aromatic systems can sometimes lead to autofluorescence, which may interfere with fluorescence-based assays.[9][10]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or poor reproducibility.
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to the compound's properties and the assay conditions.
-
Solubility Issues: this compound may have limited solubility in aqueous assay buffers. Precipitation of the compound at higher concentrations can lead to variability in the effective concentration.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Consider measuring the solubility of the compound in your specific assay buffer. If solubility is an issue, you may need to adjust the solvent concentration (e.g., DMSO) or incorporate solubility-enhancing excipients, ensuring they do not affect enzyme activity.
-
-
Compound Instability: The stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure) may be a factor.
-
Recommendation: Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is found to be light-sensitive.
-
-
Assay Interference: As mentioned in the FAQs, the compound's intrinsic properties might be interfering with the assay readout.
-
Recommendation: Perform counter-screens to test for assay interference. See the detailed protocol below.
-
Issue 2: Suspected interference with absorbance-based assays.
Q: I am using a spectrophotometric assay that monitors the decrease in absorbance at 340 nm due to NADPH oxidation. I suspect this compound is interfering with the reading. How can I confirm this?
A: The thiazole ring in this compound could potentially absorb light in the UV range, interfering with the NADPH absorbance reading.
-
Troubleshooting Steps:
-
Run a spectrum: Measure the absorbance spectrum of this compound in your assay buffer across a range of wavelengths, including 340 nm.
-
Control experiment: In the absence of the enzyme, mix this compound with NADPH and the substrate. Monitor the absorbance at 340 nm over time. A change in absorbance would indicate direct interference.
-
Issue 3: Suspected interference with fluorescence-based assays.
Q: My fluorescence-based assay is showing high background or unexpected results when I add this compound. What should I do?
A: The chlorinated aromatic rings in this compound may cause autofluorescence.
-
Troubleshooting Steps:
-
Measure compound fluorescence: Excite your sample containing this compound (without the fluorescent probe) at the excitation wavelength of your probe and measure the emission at the probe's emission wavelength. Significant signal indicates autofluorescence.
-
Quenching assessment: In a cell-free system, mix this compound with your fluorescent probe and measure the fluorescence. A decrease in fluorescence intensity compared to the probe alone could indicate quenching.
-
Quantitative Data Summary
| Property | Value | Reference |
| IC50 | 3.99 μM | [1] |
| Chemical Formula | C18H12ClN3O2S2 | |
| CAS Number | 1390616-76-8 |
Experimental Protocols
Protocol: General Assay Interference Counterscreen
This protocol is designed to identify if this compound interferes with the assay signal in the absence of enzymatic activity.
Materials:
-
This compound
-
Assay buffer
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Microplate reader (absorbance or fluorescence)
-
96-well plates
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Set up Control Wells: In a 96-well plate, set up the following control wells:
-
Buffer only: Assay buffer.
-
Compound only: Assay buffer + this compound at various concentrations.
-
Reagents only (no enzyme): Assay buffer + NADPH + substrate.
-
Compound + Reagents (no enzyme): Assay buffer + NADPH + substrate + this compound at various concentrations.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (e.g., temperature, time).
-
Measurement: Read the plate using the same detection method (absorbance at 340 nm or fluorescence at the appropriate wavelengths) as your primary assay.
-
Data Analysis:
-
Compare the signal from "Compound only" wells to the "Buffer only" well to check for intrinsic absorbance or fluorescence of the compound.
-
Compare the signal from "Compound + Reagents" wells to the "Reagents only" well. A concentration-dependent change in signal suggests that this compound is interfering with the assay components or readout.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorescent aromatic compounds: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Aldose Reductase-IN-3 Selectivity
Welcome to the technical support center for "Aldose reductase-IN-3" (also known as Compound 5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the experimental validation and optimization of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound (Compound 5) is a potent and moderately selective inhibitor of aldose reductase (AR or ALR2) with a reported IC50 of 3.99 μM.[1][2][3][4] It belongs to a class of compounds bearing a spirobenzopyran scaffold.[5] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[5]
Q2: My experimental IC50 value for this compound is different from the published value. What could be the reason?
Discrepancies in IC50 values can arise from several factors. Please consider the following:
-
Assay Conditions: IC50 values are highly dependent on assay conditions. Variations in substrate concentration (DL-glyceraldehyde), NADPH concentration, enzyme concentration, buffer pH, and temperature can all influence the measured potency.
-
Enzyme Source and Purity: The source (e.g., human recombinant, rat lens) and purity of the aldose reductase enzyme can affect inhibitor binding.
-
Compound Purity and Handling: Ensure the purity of your this compound sample. Improper storage or handling can lead to degradation.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells, as it can affect enzyme activity.
Q3: How can I improve the selectivity of this compound against Aldehyde Reductase (ALR1)?
A key challenge in developing aldose reductase inhibitors is achieving high selectivity over the closely related enzyme aldehyde reductase (ALR1).[5] Poor selectivity can lead to off-target effects. While this compound is reported to be moderately selective, further improvements can be explored through rational drug design.
Troubleshooting Low Selectivity:
If your experiments indicate poor selectivity of this compound, consider the following strategies:
-
Structural Modification: Based on the spirobenzopyran scaffold of this compound, consider targeted chemical modifications. Structure-activity relationship (SAR) studies on similar compounds have shown that substitutions on the benzopyran ring can significantly impact selectivity. For instance, introducing bulky or electronically distinct groups may exploit subtle differences in the active sites of ALR2 and ALR1.[5]
-
Exploit Conformational Differences: ALR2 and ALR1 may have different conformational flexibilities. Designing inhibitors that bind to a specific conformation of ALR2 that is less favorable for ALR1 can enhance selectivity.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to understand the binding mode of this compound in the active sites of both ALR2 and ALR1. This can reveal key interactions that can be optimized for selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values | Variation in assay parameters. | Standardize all assay components and conditions. Refer to the detailed experimental protocol below. |
| Low purity of the inhibitor. | Verify the purity of this compound using analytical techniques like HPLC and NMR. | |
| Low Selectivity | The inhibitor binds to a conserved region in both ALR1 and ALR2. | Perform structural modifications to target non-conserved residues. Use computational modeling to guide the design of new analogs. |
| Off-target effects observed in cellular assays. | Confirm target engagement in cells using techniques like the Cellular Thermal Shift Assay (CETSA). |
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant ALR2.
Materials:
-
Human recombinant aldose reductase (ALR2)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, ALR2 enzyme, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding NADPH and DL-glyceraldehyde to each well.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Aldehyde Reductase (ALR1) Selectivity Assay
To determine the selectivity of this compound, perform an analogous inhibition assay using human recombinant aldehyde reductase (ALR1).
Materials:
-
Human recombinant aldehyde reductase (ALR1)
-
All other reagents from the ALR2 inhibition assay.
Procedure:
-
Follow the same procedure as the ALR2 inhibition assay, but substitute ALR2 with ALR1.
Data Analysis:
-
Calculate the IC50 value for ALR1.
-
The selectivity index (SI) can be calculated as: SI = IC50 (ALR1) / IC50 (ALR2) . A higher SI value indicates greater selectivity for ALR2.
Visualizations
Caption: The Polyol Pathway and its role in diabetic complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors: Zopolrestat in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent aldose reductase inhibitors (ARIs), with a special focus on the highly potent compound, Zopolrestat. We will delve into their efficacy, supported by experimental data, and provide an overview of the key signaling pathways and experimental methodologies relevant to their evaluation.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts. Aldose reductase inhibitors aim to mitigate these complications by blocking this enzymatic activity.
Performance Comparison of Aldose Reductase Inhibitors
This section presents a comparative analysis of Zopolrestat against other notable ARIs: Epalrestat, Ranirestat (B1678808), and Sorbinil (B39211). The data is summarized in the tables below, highlighting their in vitro potency and both preclinical and clinical efficacy in the context of diabetic neuropathy.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of the selected ARIs against aldose reductase.
| Inhibitor | IC50 (nM) | Source of Enzyme |
| Zopolrestat | 3.1[1][2][3] | Human Aldose Reductase |
| Epalrestat | 10 - 25[4] | Rat Lens / Human Placenta |
| Ranirestat | 11 - 15[5] | Rat Lens / Human Recombinant |
| Sorbinil | ~260 (0.26 µM) | Not Specified |
Lower IC50 values indicate higher potency.
Preclinical Efficacy in Animal Models of Diabetic Neuropathy
Animal models, particularly streptozotocin (B1681764) (STZ)-induced diabetic rats, are crucial for evaluating the in vivo efficacy of ARIs. The primary endpoint in these studies is often the improvement of motor nerve conduction velocity (MNCV), a key indicator of nerve function.
| Inhibitor | Animal Model | Dosage | Key Findings |
| Zopolrestat | STZ-Diabetic Rats | 1.9 - 18.4 mg/kg (ED50) | Reversed elevated sorbitol accumulation in sciatic nerve, retina, and lens.[1][2] |
| Epalrestat | STZ-Diabetic Rats | 100 mg/kg/day | Suppressed the expression of aldose reductase in peripheral nerves. |
| Ranirestat | STZ-Diabetic Rats | 0.03 - 1.0 mg/kg/day | Dose-dependently improved the STZ-induced decrease in MNCV.[5] |
| Sorbinil | STZ-Diabetic Rats | 25 mg/kg/day | Prevented and reversed defects in motor nerve conduction velocity.[6] |
Clinical Efficacy in Patients with Diabetic Neuropathy
Clinical trials in humans are the definitive measure of a drug's therapeutic potential. The following table summarizes key findings from clinical studies on the selected ARIs.
| Inhibitor | Clinical Trial Phase | Dosage | Key Findings on Nerve Conduction Velocity (NCV) |
| Zopolrestat | Phase III | Not Specified | Underwent clinical evaluation. Specific NCV data from trials is not readily available in the provided results. |
| Epalrestat | Marketed (in some countries) | 150 mg/day | Prevented the deterioration of median MNCV over a 3-year period (between-group difference of 1.6 m/s vs. control).[7][8] |
| Ranirestat | Phase III | 40 mg/day | Showed a significant increase in tibial motor nerve conduction velocity compared with placebo after 52 weeks (difference of 0.52 m/s).[9] |
| Sorbinil | Phase III | 200 - 250 mg/day | Showed no significant effect on motor or sensory nerve conduction velocity in several trials.[10][11] |
Aldose Reductase and the Polyol Pathway Signaling
The diagram below illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences that contribute to diabetic complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prevention and reversal of defective axonal transport and motor nerve conduction velocity in rats with experimental diabetes by treatment with the aldose reductase inhibitor Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and neurophysiological studies with the aldose reductase inhibitor, sorbinil, in symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldose reductase inhibition in diabetic neuropathy: clinical and neurophysiological studies of one year's treatment with sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating "Aldose reductase-IN-3" Efficacy and Specificity with siRNA: A Comparative Guide
For researchers and drug development professionals investigating diabetic complications and inflammatory diseases, "Aldose reductase-IN-3" presents a promising tool for inhibiting the aldose reductase enzyme. To ensure the observed effects of this small molecule inhibitor are specifically due to its action on aldose reductase, validation using small interfering RNA (siRNA) is a critical experimental step. This guide provides a comprehensive comparison of "this compound" with other commercially available inhibitors and outlines detailed protocols for validating its on-target effects using siRNA-mediated gene knockdown.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and other common aldose reductase inhibitors. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | IC50 (µM) |
| This compound | 3.99 [1][2] |
| Epalrestat | 0.012 - 0.021 |
| Sorbinil | 0.26 - 0.28 |
| Tolrestat | 0.015 - 0.035[3] |
| Zopolrestat | 0.041 |
| Ranirestat | Not specified |
| Fidarestat | 0.018 |
Experimental Protocols
To rigorously validate the experimental results obtained with "this compound," two key experiments should be performed in parallel: an in vitro enzyme inhibition assay and a cell-based assay comparing the effects of the inhibitor with those of an aldose reductase-specific siRNA.
In Vitro Aldose Reductase Inhibition Assay
This protocol determines the direct inhibitory effect of "this compound" on purified aldose reductase enzyme activity.
Materials:
-
Recombinant human aldose reductase (AR) enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
"this compound" and other inhibitors
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solution in Assay Buffer.
-
Prepare a solution of recombinant human AR in Assay Buffer.
-
Prepare solutions of NADPH and DL-glyceraldehyde in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
NADPH solution
-
AR enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to AR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Validation of "this compound" using siRNA Knockdown
This protocol compares the phenotypic effects of "this compound" with the effects of specifically silencing the aldose reductase gene (AKR1B1) using siRNA in a cellular model. A concordant effect strongly suggests that the inhibitor's mechanism of action is on-target.
Materials:
-
Human cell line expressing aldose reductase (e.g., human lens epithelial cells, retinal pigment epithelial cells, or Schwann cells)
-
Aldose reductase-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium and supplements
-
"this compound"
-
Reagents for downstream analysis (e.g., sorbitol assay kit, reagents for quantitative PCR or Western blotting)
Procedure:
Part A: siRNA Transfection and Aldose Reductase Knockdown
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
siRNA Transfection:
-
On the day of transfection, dilute the aldose reductase siRNA and the non-targeting control siRNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for siRNA-mediated knockdown of aldose reductase.
-
Part B: Comparison of Inhibitor and siRNA Effects
-
Treatment:
-
After the initial incubation period for siRNA knockdown, treat the cells as follows:
-
Group 1 (Inhibitor): Treat non-transfected cells with "this compound" at its effective concentration (e.g., 1-5 times the IC50).
-
Group 2 (siRNA): Cells transfected with aldose reductase siRNA.
-
Group 3 (Scrambled siRNA Control): Cells transfected with non-targeting siRNA.
-
Group 4 (Vehicle Control): Treat non-transfected cells with the vehicle used to dissolve the inhibitor.
-
-
-
Phenotypic Assay (e.g., Sorbitol Accumulation Assay):
-
Induce high glucose conditions (e.g., 30 mM D-glucose) in all treatment groups to stimulate the polyol pathway.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure intracellular sorbitol levels using a commercially available sorbitol assay kit. A reduction in sorbitol accumulation is an expected outcome of aldose reductase inhibition.[4]
-
-
Validation of Knockdown:
-
In parallel, harvest cells from the siRNA-treated groups to confirm the knockdown of aldose reductase at both the mRNA (by quantitative RT-PCR) and protein (by Western blotting) levels.
-
Expected Results: A successful validation will show a significant reduction in sorbitol accumulation in cells treated with "this compound" (Group 1) and in cells transfected with aldose reductase siRNA (Group 2), as compared to the vehicle control (Group 4) and the scrambled siRNA control (Group 3).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
Comparative Guide to Aldose Reductase Inhibitors: Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective aldose reductase (AR) inhibitors is a critical area of research, primarily aimed at managing diabetic complications. Aldose reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. However, a significant challenge in the development of AR inhibitors is achieving selectivity over the closely related enzyme, aldehyde reductase (ALR1 or AKR1A1). Non-selective inhibition can lead to off-target effects and potential toxicity.
This guide provides a comparative overview of several aldose reductase inhibitors, with a focus on their cross-reactivity with aldehyde reductase. While specific data for a compound designated "Aldose reductase-IN-3" is not publicly available, this guide will serve as a framework for evaluating its and other AR inhibitors' selectivity profiles.
Key Performance Indicators: A Comparative Analysis
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For a successful aldose reductase inhibitor, a high degree of selectivity for AKR1B1 over AKR1A1 is desirable. This is quantified by the selectivity index, calculated as the ratio of the IC50 for AKR1A1 to the IC50 for AKR1B1. A higher selectivity index signifies a more selective inhibitor.
Below is a summary of the inhibitory activities of several well-characterized aldose reductase inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Index (AKR1A1/AKR1B1) |
| Zopolrestat | Aldose Reductase (AKR1B1) | 3.1[1][2] | Not Available |
| Aldehyde Reductase (AKR1A1) | Not Available | ||
| Tolrestat | Aldose Reductase (AKR1B1) | 35[3] | Not Available |
| Aldehyde Reductase (AKR1A1) | Not Available | ||
| Epalrestat | Aldose Reductase (AKR1B1) | 10 - 25[4][5] | Not Available |
| Aldehyde Reductase (AKR1A1) | Not Available | ||
| Fidarestat | Aldose Reductase (AKR1B1) | Not Available | Not Available |
| Aldehyde Reductase (AKR1A1) | Not Available |
Understanding the Mechanism: The Polyol Pathway
The diagram below illustrates the polyol pathway and the central role of aldose reductase. Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol and the depletion of NADPH can lead to osmotic stress and increased oxidative stress, contributing to cellular damage. Aldose reductase inhibitors block the first step of this pathway, thereby mitigating these detrimental effects.
The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Experimental Protocols: Assessing Inhibitor Potency and Selectivity
The determination of IC50 values for aldose reductase and aldehyde reductase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol for a spectrophotometric assay.
Objective: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
Recombinant human aldehyde reductase (AKR1A1)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Substrate: DL-Glyceraldehyde (for both enzymes) or Glucose (specifically for AKR1B1)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test inhibitor compound (e.g., "this compound") at various concentrations
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor by serial dilution in the assay buffer.
-
Prepare solutions of the enzyme, NADPH, and substrate in the assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Enzyme solution (AKR1B1 or AKR1A1)
-
NADPH solution
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate (DL-Glyceraldehyde or Glucose) to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot).
-
The following diagram outlines the general workflow for determining the IC50 of an aldose reductase inhibitor.
General workflow for the in vitro enzyme inhibition assay.
By following this guide and conducting rigorous cross-reactivity studies, researchers can better evaluate the potential of new aldose reductase inhibitors and contribute to the development of safer and more effective therapies for diabetic complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 3. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Epalrestat - Focus Biomolecules [mayflowerbio.com]
A Comparative Guide for Researchers
In the quest to mitigate the debilitating complications of diabetes, aldose reductase (AR) has emerged as a critical therapeutic target. As the rate-limiting enzyme in the polyol pathway, its inhibition offers a promising strategy to prevent the downstream cellular damage initiated by hyperglycemia. However, the clinical success of AR inhibitors (ARIs) is intrinsically linked to their selectivity, particularly against the closely related enzyme aldehyde reductase (ALR). This guide provides a comparative analysis of the selectivity profiles of aldose reductase inhibitors, offering researchers valuable insights for their drug development endeavors.
Note on "Aldose reductase-IN-3": Publicly available data on the specific selectivity profile of "this compound" (CAS 1390616-76-8) is limited. Therefore, this guide will provide a comparative analysis of other well-characterized aldose reductase inhibitors to illustrate the critical importance of selectivity.
The Critical Role of Selectivity
Aldose reductase (AR), officially known as aldo-keto reductase family 1 member B1 (AKR1B1), and aldehyde reductase (ALR), or AKR1A1, share significant structural homology.[1] While AR primarily reduces glucose to sorbitol in the polyol pathway, ALR is involved in the detoxification of various aldehydes.[2] Non-selective inhibition of both enzymes can lead to off-target effects and potential toxicity, underscoring the necessity for developing ARIs with high selectivity for AKR1B1 over AKR1A1.[2][3]
Comparative Selectivity of Aldose Reductase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of several aldose reductase inhibitors against both aldose reductase (ALR2/AKR1B1) and aldehyde reductase (ALR1/AKR1A1). The selectivity index, calculated as the ratio of IC50 (ALR1) / IC50 (ALR2), provides a quantitative measure of selectivity; a higher index indicates greater selectivity for aldose reductase.
| Compound | Aldose Reductase (ALR2/AKR1B1) IC50 (µM) | Aldehyde Reductase (ALR1/AKR1A1) IC50 (µM) | Selectivity Index (ALR1/ALR2) |
| Aldose reductase-IN-4 | 0.98 | 11.70 | 11.94 |
| Sorbinil | 0.26 - 1.4 | Not specified in detail | Not specified in detail |
| Epalrestat | Data not available in this format | Data not available in this format | Data not available in this format |
| Zopolrestat | Data not available in this format | Data not available in this format | Data not available in this format |
| Ranirestat | Data not available in this format | Data not available in this format | Data not available in this format |
| Fidarestat | Data not available in this format | Data not available in this format | Data not available in this format |
As illustrated in the table, Aldose reductase-IN-4 demonstrates a clear selectivity for aldose reductase over aldehyde reductase, with a selectivity index of approximately 12.[4] This indicates that it is almost 12 times more potent at inhibiting its target enzyme compared to the off-target aldehyde reductase. While detailed selectivity data for the widely studied inhibitor Sorbinil was not specified in the same comparative context, its potent inhibition of aldose reductase is well-established.[4]
The Polyol Pathway and the Role of Aldose Reductase
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway: the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH are implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The following provides a generalized methodology for determining the in vitro inhibitory activity of a compound against aldose reductase.
1. Materials and Reagents:
-
Recombinant human aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (substrate for AR)
-
Methylglyoxal (B44143) or other suitable substrate for ALR
-
Phosphate buffer (e.g., sodium phosphate buffer, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the enzyme (either aldose reductase or aldehyde reductase).
-
Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde for AR or methylglyoxal for ALR).
-
Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
3. Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: General Workflow for In Vitro Aldose Reductase Inhibition Assay.
Conclusion
References
Reproducibility of Aldose Reductase-IN-3 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aldose reductase-IN-3 with other commercially available aldose reductase inhibitors. This document is designed to aid in the evaluation of experimental reproducibility and the selection of appropriate inhibitors for research purposes. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the aldose reductase signaling pathway and a typical experimental workflow.
Quantitative Data Summary
The inhibitory activity of this compound and its alternatives against aldose reductase (AR) is a critical parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with a lower IC50 value indicating a more potent compound. It is important to recognize that IC50 values can vary based on experimental conditions, such as the enzyme source and substrate used.[1]
The following table summarizes the available IC50 values for this compound and a selection of alternative inhibitors.
| Inhibitor | IC50 (µM) | Enzyme Source | Substrate |
| This compound | 3.99[2][3][4][5] | Not Specified | Not Specified |
| Aldose reductase-IN-4 | 0.98 (ALR2), 11.70 (ALR1)[1][6] | Not Specified | Not Specified |
| Epalrestat | 0.01 - 0.26[1] | Rat Lens, Human Placenta[1] | Not Specified |
| Sorbinil | 0.4 - 1.4 (with glucose)[7] | Bovine Lens | Glucose[7] |
| Tolrestat | 0.035[1] | Bovine Lenses[1] | Not Specified |
| Zopolrestat | 0.0031[1] | Human Placenta[1] | Not Specified |
Experimental Protocols
Reproducibility of experimental findings is fundamentally dependent on the methodologies employed. Below are detailed protocols for two key assays used to evaluate the efficacy of aldose reductase inhibitors.
In Vitro Aldose Reductase Enzyme Inhibition Assay
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified aldose reductase.[1]
Materials:
-
Purified recombinant human aldose reductase (or from another source, e.g., rat lens)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Substrate: DL-Glyceraldehyde or Glucose
-
Assay Buffer: e.g., 0.1 M sodium phosphate buffer, pH 6.2
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the purified aldose reductase enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a control group with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (DL-Glyceraldehyde or Glucose).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cellular Sorbitol Accumulation Assay
This assay provides a more physiologically relevant assessment by measuring the inhibitor's ability to reduce sorbitol accumulation in cells cultured under high glucose conditions.[1]
Materials:
-
A suitable cell line expressing aldose reductase (e.g., human lens epithelial cells, retinal pericytes)
-
Cell culture medium (e.g., DMEM) with normal glucose (e.g., 5 mM) and high glucose (e.g., 30-50 mM)
-
Test compounds
-
Lysis buffer to extract intracellular metabolites
-
Sorbitol assay kit or a method for quantifying intracellular sorbitol (e.g., LC-MS/MS)
Procedure:
-
Culture the cells in a normal glucose medium.
-
Induce high glucose conditions by switching to a high glucose medium.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Lyse the cells to release intracellular contents.
-
Quantify the amount of sorbitol in the cell lysates using a suitable assay.
-
Determine the effect of the inhibitor on sorbitol accumulation compared to untreated control cells.
Visualizations
Aldose Reductase Signaling Pathway
Under hyperglycemic conditions, increased glucose flux through the polyol pathway, initiated by aldose reductase, leads to the accumulation of sorbitol. This process contributes to osmotic stress and the depletion of NADPH, a critical cofactor for antioxidant defense, resulting in increased oxidative stress and the pathogenesis of diabetic complications.[8][9]
Caption: The Polyol Pathway and its role in diabetic complications.
Experimental Workflow for Aldose Reductase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential aldose reductase inhibitors, from initial in vitro assays to more complex cell-based models.
Caption: A typical workflow for screening aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 4. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
"Aldose reductase-IN-3" structure-activity relationship studies
An Objective Comparison of Structure-Activity Relationships Among Aldose Reductase Inhibitor Classes
For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of aldose reductase (AR) inhibitors is paramount for designing effective therapeutics against diabetic complications. This guide provides a comparative analysis of various classes of AR inhibitors, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts.
The Role of Aldose Reductase in Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway becomes more active, converting excess glucose to sorbitol.[3][4] This accumulation of sorbitol, along with the concomitant depletion of NADPH, leads to osmotic stress and increased oxidative stress, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[5][6][7] Inhibition of aldose reductase is therefore a key therapeutic strategy to mitigate these complications.
Comparative Structure-Activity Relationship (SAR) Studies
The development of potent and selective aldose reductase inhibitors has led to the exploration of diverse chemical scaffolds. Below is a comparison of the SAR for several prominent classes of these inhibitors.
Flavonoid Derivatives
Flavonoids are a well-studied class of natural compounds that exhibit significant aldose reductase inhibitory activity. Quantitative structure-activity relationship (QSAR) studies have been instrumental in defining the key structural features required for their efficacy.[1][2][8]
Table 1: Structure-Activity Relationship of Flavonoid Derivatives as Aldose Reductase Inhibitors
| Compound/Scaffold | Key Structural Features for Activity | IC50 (µM) | Reference |
| General Flavonoid Scaffold | - Hydroxyl group positioning on the B-ring- Planarity of the heterocyclic C-ring- Presence of a C2-C3 double bond | Varies | [1][9] |
| Quercetin | Multiple hydroxyl groups | ~0.5 - 2.0 | [9] |
| Luteolin | Catechol moiety on the B-ring | ~1.0 - 5.0 | [9] |
| Kaempferol | Fewer hydroxyl groups than Quercetin | > 10 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Spirobenzopyran Derivatives
Spirobenzopyran-based compounds, including spiro-oxazolidinones and spiro-morpholinones, have been synthesized and evaluated as potent aldose reductase inhibitors.[10] These compounds often show high selectivity for aldose reductase (ALR2) over the related aldehyde reductase (ALR1).[10]
Table 2: SAR of Spirobenzopyran Derivatives
| Compound ID | Modifications | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Reference |
| Spiro-oxazolidinone Core | - Acetic acid side chain- Gem-dimethyl group on chromane (B1220400) scaffold | 1.5 - 10 | > 100 | [10] |
| Spiro-morpholinone Core | - Benzyloxy analogs | 0.8 - 5.0 | > 100 | [10] |
| Sorbinil (Reference) | Spiro-hydantoin structure | ~0.5 | 0.029 | [10] |
Ginsenoside Derivatives
Ginsenosides, derived from ginseng, have demonstrated significant inhibitory effects on both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR).[5] The structure-activity relationship is closely tied to the type and position of sugar moieties and hydroxyl groups.[5]
Table 3: SAR of Ginsenoside Derivatives
| Ginsenoside | Key Structural Features | RLAR IC50 (µM) | HRAR IC50 (µM) | Reference |
| Ginsenoside Rh2 | Single sugar moiety at C-3, hydroxyl at C-20 | 0.67 | - | [5] |
| (20S) Ginsenoside Rg3 | Two sugar moieties at C-3, hydroxyl at C-20 | 1.25 | - | [5] |
| Protopanaxadiol | Aglycone without sugar moieties | - | 0.36 | [5] |
| Protopanaxatriol | Aglycone with additional hydroxyl group | - | 1.43 | [5] |
| Compound K | Single sugar moiety at C-20 | - | 2.23 | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing aldose reductase inhibition, based on common methodologies cited in the literature.
In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Preparation : Recombinant human aldose reductase (ALR2) or aldose reductase from rat lens can be used. The enzyme is purified to a high degree.
-
Reaction Mixture : The standard assay mixture contains a phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.2), NADPH, the test inhibitor (dissolved in a suitable solvent like DMSO), and the enzyme.
-
Initiation of Reaction : The reaction is initiated by the addition of a substrate, typically DL-glyceraldehyde.
-
Measurement : The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Sorbitol Accumulation Assay
-
Tissue Preparation : Lenses are isolated from rats.
-
Incubation : The lenses are incubated in a high-glucose medium (e.g., 50 mM glucose) in the presence or absence of the test inhibitor for a specified period (e.g., 24 hours).
-
Sorbitol Extraction : After incubation, the lenses are homogenized, and sorbitol is extracted.
-
Quantification : The amount of sorbitol is quantified using a suitable method, such as a sorbitol dehydrogenase-based enzymatic assay or HPLC.
-
Inhibition Calculation : The percentage of inhibition of sorbitol accumulation by the test compound is calculated by comparing the sorbitol levels in the treated and untreated lenses.
Visualizing Key Pathways and Workflows
To better understand the context of aldose reductase inhibition, the following diagrams illustrate the polyol pathway and a general workflow for inhibitor screening.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: General Workflow for Aldose Reductase Inhibitor Discovery.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Three-dimensional quantitative structure-activity relationships and docking studies of some structurally diverse flavonoids and design of new aldose reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Aldose Reductase-IN-3 Inhibitory Activity: A Comparative Guide
For researchers and professionals in drug development, the independent validation of a compound's inhibitory activity is a critical step. This guide provides an objective comparison of "Aldose reductase-IN-3" with other known aldose reductase inhibitors, supported by experimental data and detailed protocols to aid in reproducible research.
Quantitative Data Summary
The inhibitory potential of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, where a lower value indicates a more potent compound. It is important to note that IC50 values can vary based on experimental conditions such as the enzyme source and substrate used.
| Inhibitor | IC50 Value | Enzyme Source | Substrate |
| This compound | 3.99 µM | Not Specified | Not Specified |
| Epalrestat | 10 nM | Rat Lens | Not Specified |
| 25 nM | Human Placenta | Not Specified | |
| Tolrestat | 35 nM | Bovine Lenses | Not Specified |
| Zopolrestat | 3.1 nM | Human Placenta | DL-glyceraldehyde |
| Ranirestat | Effective at 500 nM | Human Umbilical Vein Endothelial Cells (in-cell assay) | Endogenous Glucose |
| Sorbinil | Not specified, but used as a positive control | Bovine Lens | DL-glyceraldehyde |
| Quercetin | 2.11 µM - 5 µM | Rat Lens, Human Lens | Not Specified |
| Fidarestat | Not specified, but shown to be effective in vivo | Not Applicable (in vivo studies) | Not Applicable (in vivo studies) |
Experimental Protocols
The following is a detailed protocol for a common in vitro spectrophotometric assay to determine the inhibitory activity of compounds against aldose reductase.
In Vitro Aldose Reductase Inhibition Assay Protocol
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate by aldose reductase.
Materials:
-
Purified or recombinant aldose reductase enzyme (e.g., from rat lens, human placenta, or recombinant sources)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (or another suitable substrate)
-
Sodium Phosphate Buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat or Sorbinil)
-
UV/Vis Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a stock solution of NADPH in the assay buffer (e.g., 2.5 mM).
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer (e.g., 50 mM).
-
Dilute the aldose reductase enzyme in the assay buffer to the desired working concentration.
-
-
Assay Reaction (96-well plate format):
-
To each well of a 96-well plate, add the following in order:
-
140 µL of Sodium Phosphate Buffer
-
20 µL of NADPH solution
-
10 µL of the test compound dilution or positive control (for control wells, add 10 µL of the assay buffer with the same solvent concentration).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the aldose reductase enzyme solution to each well.
-
Immediately start the kinetic measurement by adding 20 µL of the DL-glyceraldehyde solution to each well.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway
The diagram below illustrates the polyol pathway, where aldose reductase plays a key role in the conversion of glucose to sorbitol. The inhibition of this enzyme is a therapeutic target to prevent the accumulation of sorbitol, which is implicated in diabetic complications.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay, from reagent preparation to data analysis.
Fidarestat's Efficacy in Neuropathy Models: A Comparative Analysis
A comprehensive review of the aldose reductase inhibitor Fidarestat's performance in preclinical and clinical models of neuropathy. This guide provides a detailed examination of its mechanism of action and supporting experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of diabetic neuropathy.
In contrast, Fidarestat has been extensively studied as a potent aldose reductase inhibitor for the treatment of diabetic neuropathy. This guide will delve into the substantial body of evidence supporting its therapeutic potential.
Mechanism of Action: The Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AR), the rate-limiting enzyme in this pathway, converts glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[4][5] This metabolic flux has several detrimental consequences implicated in the pathogenesis of diabetic neuropathy:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage.
-
NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. The depletion of NADPH impairs the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, thereby increasing oxidative stress.
-
Increased Fructose and Advanced Glycation End Products (AGEs): The accumulation of fructose, a more potent glycating agent than glucose, contributes to the formation of AGEs, which are associated with nerve damage.[6]
Fidarestat, as an aldose reductase inhibitor, blocks the initial step of the polyol pathway, thereby mitigating these downstream pathological effects.
Preclinical Efficacy of Fidarestat in Neuropathy Models
Numerous studies in rodent models of diabetic neuropathy have demonstrated the beneficial effects of Fidarestat.
Experimental Data Summary
| Parameter | Animal Model | Treatment Group (Fidarestat) | Diabetic Control | Normal Control | Outcome | Citation |
| Sciatic Nerve Sorbitol | STZ-induced Diabetic Rats | Suppressed accumulation | Markedly elevated | Normal levels | Continuous inhibition of polyol pathway flux | [7] |
| Sciatic Nerve Fructose | STZ-induced Diabetic Rats | Suppressed increase | Elevated | Normal levels | Reduced polyol pathway activity | [8][9] |
| Motor Nerve Conduction Velocity (MNCV) | STZ-induced Diabetic Rats | Significantly improved | Significantly slower | Normal | Improved nerve function | [7] |
| Sensory Nerve Conduction Velocity (SNCV) | STZ-induced Diabetic Rats | Significantly improved | Significantly slower | Normal | Improved nerve function | [7] |
| Nerve Blood Flow (NBF) | STZ-induced Diabetic Rats | Significantly improved | Reduced | Normal | Ameliorated nerve ischemia | [8][9] |
| Reduced Glutathione (GSH) | STZ-induced Diabetic Rats | Normalized | Depleted | Normal | Reduced oxidative stress | [8][9] |
| 8-OHdG-positive cells (DRG) | STZ-induced Diabetic Rats | Reduced number | Increased | Normal | Attenuated oxidative DNA damage | [8][9] |
| Myelinated Fiber Abnormalities | STZ-induced Diabetic Rats (15 months) | Reduced to normal levels | Increased frequency | Normal | Prevented structural nerve damage |
STZ: Streptozotocin; DRG: Dorsal Root Ganglion; 8-OHdG: 8-hydroxy-2'-deoxyguanosine
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
A commonly employed model to induce type 1 diabetes in rats.
-
Induction of Diabetes: Male Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal injection of STZ dissolved in citrate (B86180) buffer. Control animals receive an injection of the citrate buffer vehicle alone.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels. Rats with glucose levels significantly above the normal range are included in the study.
-
Treatment: Diabetic rats are then randomized into treatment and control groups. Fidarestat is administered orally, often mixed with their food, at specified doses (e.g., 1 mg/kg/day or 4 mg/kg/day) for a designated period (e.g., 10 weeks or 15 months).[8][9]
-
Outcome Measures: At the end of the treatment period, various functional, biochemical, and structural parameters are assessed.
Clinical Efficacy of Fidarestat
Fidarestat has also been evaluated in clinical trials involving patients with diabetic peripheral neuropathy.
Clinical Trial Data Summary
A 52-week, multicenter, placebo-controlled, double-blind, parallel-group study was conducted to evaluate the efficacy of Fidarestat in patients with diabetic peripheral neuropathy.[1]
| Parameter | Fidarestat Group (1 mg/day) | Placebo Group | Outcome | Citation |
| Median Nerve F-wave Conduction Velocity (FCV) | Improved by 0.9 m/s from baseline | Deteriorated by 0.6 m/s from baseline | Significant improvement compared to placebo (p < 0.001) | |
| Median Nerve F-wave Minimal Latency | Significantly improved | No significant change | Significant improvement compared to placebo | [1] |
| Subjective Symptoms | ||||
| - Numbness | Significantly improved | No significant improvement | Benefited from Fidarestat treatment | [1] |
| - Spontaneous Pain | Significantly improved | No significant improvement | Benefited from Fidarestat treatment | [1] |
| - Paresthesia | Significantly improved | No significant improvement | Benefited from Fidarestat treatment | [1] |
| - Hypesthesia | Significantly improved | No significant improvement | Benefited from Fidarestat treatment | [1] |
| Adverse Events | Profile did not significantly differ from placebo | - | Well-tolerated at the dose used |
Experimental Protocols
Human Clinical Trial Design
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with type 1 or type 2 diabetes and associated peripheral neuropathy.
-
Intervention: Participants were randomized to receive either Fidarestat (e.g., 1 mg daily) or a placebo for a specified duration (e.g., 52 weeks).[1]
-
Efficacy Evaluation:
-
Electrophysiological Measurements: Changes in median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity, and median sensory nerve conduction velocity were assessed.
-
Subjective Symptoms: Assessment of symptoms such as numbness, spontaneous pain, paresthesia, and hypesthesia.
-
-
Safety Evaluation: Monitoring of adverse events and laboratory parameters.
Conclusion
The available evidence from both preclinical and clinical studies strongly supports the efficacy of Fidarestat in improving various functional, biochemical, and structural deficits associated with diabetic neuropathy.[1][8][9] Its mechanism of action, centered on the inhibition of aldose reductase and the subsequent normalization of the polyol pathway, effectively addresses key pathogenic factors in this debilitating condition. While a direct comparison with "Aldose reductase-IN-3" in neuropathy models is not possible at this time, the extensive data on Fidarestat establishes it as a significant therapeutic candidate for diabetic neuropathy. Future research on novel aldose reductase inhibitors will likely benefit from the insights gained from the comprehensive evaluation of compounds like Fidarestat.
References
- 1. Aldose Reductase | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 1390616-76-8|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aldose Reductase-IN-3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Aldose reductase-IN-3, a potent and moderately selective inhibitor of aldose reductase. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a laboratory coat.[1] Handling should occur in a well-ventilated area to avoid inhalation of any dust.[1] Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, rinse the affected area immediately with plenty of water.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As this compound is intended for research use only, it should not be released into the environment.[1] The following steps outline the recommended disposal protocol for small quantities of solid this compound:
-
Collection: Carefully sweep up the solid material, avoiding dust formation.[1]
-
Containment: Place the collected material into a suitable, clearly labeled, and sealable container for chemical waste.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the collection and disposal by a licensed chemical waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H12ClN3O2S2 |
| Molecular Weight | 401.89 g/mol |
| IC50 | 3.99 μM |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C |
| Storage (in DMSO) | 6 months at -80°C |
Source: DC Chemicals[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Aldose Reductase-IN-3
This guide provides essential safety, handling, and disposal information for Aldose reductase-IN-3, a potent and moderately selective inhibitor of aldose reductase (AR).[1] Given that the toxicological properties of this compound have not been fully elucidated, it should be handled with care as a potentially hazardous substance. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound to ensure the appropriate selection of Personal Protective Equipment. The following table outlines the minimum recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness). Consider double gloving for extended handling. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | A standard laboratory coat. A flame-retardant coat is recommended if flammable solvents are used. | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used. | To prevent the inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Handling and Storage
Adherence to standard laboratory safety protocols is crucial when working with this compound.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.
Solution Preparation:
-
When preparing solutions, slowly add the solid compound to the solvent to minimize dust generation.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Protect from light.[2]
-
For long-term storage, follow the supplier's recommendations, which are typically -20°C for the powder form and -80°C for solutions in DMSO.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Unused Compound:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not discard down the drain.
Contaminated Labware (e.g., vials, pipette tips):
-
Place in a designated, sealed, and appropriately labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat):
-
Dispose of in a designated hazardous waste container.
-
Do not launder contaminated lab coats with personal clothing.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for studying the effects of an aldose reductase inhibitor and the simplified signaling pathway it targets.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: The inhibitory action of this compound on the polyol pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
